Comprehensive Technical Guide on the Physical, Chemical, and Pharmacological Properties of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP)
Introduction and Structural Origins (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly referred to as (-)-BPAP or BFPAP, is a highly potent synthetic compound classified as a Monoaminergic Activity Enhancer (MAE)[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Origins
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly referred to as (-)-BPAP or BFPAP, is a highly potent synthetic compound classified as a Monoaminergic Activity Enhancer (MAE)[1]. Originally developed as a successor to (-)-deprenyl (selegiline), BPAP was designed to isolate and amplify the catecholaminergic and serotoninergic activity enhancer (CAE/SAE) properties while eliminating monoamine oxidase (MAO) inhibition and amphetamine-like direct neurotransmitter release[2].
Structurally, BPAP is a tryptamine-derived molecule. It was synthesized by replacing the benzene ring of phenylpropylaminopentane (PPAP) with a benzofuran ring[1]. This structural modification drastically shifted its pharmacological profile, transforming it from a purely catecholaminergic enhancer into a dual catecholaminergic and serotoninergic enhancer with unprecedented potency[3].
Physicochemical Properties and Pharmacokinetics
Understanding the physical and chemical parameters of (-)-BPAP is critical for formulation, assay design, and in vivo administration. The compound is typically synthesized and utilized as a hydrochloride salt to ensure optimal aqueous solubility for biological assays.
Quantitative Chemical and Pharmacokinetic Data
Property
Value
IUPAC Name
(2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine
Common Identifiers
(-)-BPAP, BFPAP, R-(-)-BPAP
CAS Registry Number
260550-89-8
Molecular Formula
C16H23NO
Molar Mass
245.366 g/mol
Stereochemistry
(R)-enantiomer (Pharmacologically active form)
Metabolic Stability
Not metabolized by Monoamine Oxidase (MAO)
Elimination Half-life (Rodents)
5.5 to 5.8 hours
Bioavailability
High oral bioavailability; crosses the blood-brain barrier
Data summarized from established pharmacological databases and literature[1].
Mechanistic Pharmacology: The CAE/SAE Paradigm
The defining characteristic of (-)-BPAP is its mechanism of action. Unlike classical psychostimulants (e.g., amphetamines) that reverse vesicular monoamine transporters (VMAT) to force neurotransmitter release independent of neural activity, (-)-BPAP sensitizes the exocytotic machinery[2].
The Causality of the Enhancer Effect:
(-)-BPAP binds to specific enhancer sites on monoaminergic terminals. However, this binding alone does not trigger exocytosis. It requires an incoming action potential (impulse propagation) to depolarize the membrane. Once the impulse arrives, the presence of (-)-BPAP amplifies the fractional release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[4]. This target-specific amplification preserves the spatial and temporal integrity of neural signaling, preventing the synaptic depletion and neurotoxicity typically associated with direct releasers.
Furthermore, (-)-BPAP demonstrates remarkable neuroprotective properties, protecting cultured hippocampal neurons from the neurotoxic effects of β-amyloid at exceptionally low concentrations (
10−14
M)[2].
Mechanism of Action: (-)-BPAP enhances impulse-mediated monoamine exocytosis.
To ensure scientific integrity and reproducibility, the following workflows detail the self-validating protocols for both the chemical synthesis of (-)-BPAP and the in vitro validation of its pharmacological activity.
Asymmetric Synthesis Workflow
Causality behind the protocol: Traditional synthesis of racemic BPAP requires late-stage optical resolution via chiral chromatography, which is highly inefficient (maximum 50% theoretical yield) and resource-intensive. To circumvent this, modern synthetic routes utilize an asymmetric approach starting from an optically active amino acid derivative. By utilizing optically active norvaline, the stereocenter is preserved throughout the reaction cascade, acting as a self-validating system that guarantees high enantiomeric excess (ee) without the need for downstream chiral resolution[5].
Step-by-Step Methodology:
Amidation: Convert optically active norvaline into an optically active N-methoxy-N-methylamide derivative (Weinreb amide). This specific intermediate is chosen because it prevents over-addition during the subsequent organometallic step.
Organolithium Addition: Treat the N-methoxy-N-methylamide derivative with 2-benzofuranyllithium at low temperatures (-78°C) in anhydrous tetrahydrofuran (THF).
Ketone Formation: Quench the reaction to yield the optically active ketone intermediate, preserving the (R)-configuration.
Reductive Amination: React the ketone intermediate with propylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to build the final aminopentane framework.
Validation: Purify the resulting (R)-(-)-BPAP via column chromatography and validate the enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC)[5].
Asymmetric synthesis workflow of (R)-(-)-BPAP from optically active norvaline.
In Vitro Transmitter Release Assay
Causality behind the protocol: Because (-)-BPAP is an enhancer and not a direct releaser, measuring baseline extracellular neurotransmitter levels will yield false negatives. The protocol must incorporate an electrical field stimulation to mimic physiological action potentials. The system is self-validating: the difference between the baseline fraction (unstimulated) and the stimulated fraction proves that the compound strictly relies on impulse propagation[2][4].
Step-by-Step Methodology:
Tissue Preparation: Isolate discrete rat brain regions immediately post-decapitation (e.g., striatum for DA, locus coeruleus for NE, raphe nuclei for 5-HT).
Radiolabeling: Pre-incubate the isolated tissue slices in oxygenated Krebs solution containing [3H]-labeled neurotransmitters (e.g., [3H]-norepinephrine or [3H]-serotonin) for 30 minutes to load the synaptic vesicles.
Superfusion: Transfer the tissue to a micro-superfusion chamber. Superfuse continuously with physiological buffer to wash out extracellular, unbound tritium.
Baseline Measurement: Collect superfusate fractions every 3 minutes to establish a baseline spontaneous release rate.
Electrical Stimulation: Apply an electrical field stimulation (e.g., 2 Hz, 24 V, 2 ms pulse width) for a defined period (e.g., 3 minutes) in the presence of varying concentrations of (-)-BPAP (e.g., 10 ng/ml to 50 ng/ml)[4].
Quantification: Mix the collected fractions with scintillation fluid and quantify the tritium release using a liquid scintillation counter. Calculate the fractional release ratio (stimulated vs. baseline) to determine the enhancer efficacy.
Unlocking Synaptic Amplification: In Vitro Profiling of (-)-BPAP as a Monoaminergic Activity Enhancer
Executive Summary The compound (-)-1-(benzofuran-2-yl)-2-propylaminopentane , commonly known as (-)-BPAP , represents a paradigm shift in neuropharmacology. Classified as a highly potent Catecholaminergic and Serotonergi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound (-)-1-(benzofuran-2-yl)-2-propylaminopentane , commonly known as (-)-BPAP , represents a paradigm shift in neuropharmacology. Classified as a highly potent Catecholaminergic and Serotonergic Activity Enhancer (CAE/SAE), (-)-BPAP modulates neurotransmission fundamentally differently than classical reuptake inhibitors or monoamine releasers (e.g., amphetamines). Rather than inducing spontaneous neurotransmitter efflux, (-)-BPAP selectively amplifies impulse-propagation-mediated exocytosis.
This technical guide synthesizes the in vitro methodologies, intracellular signaling mechanisms, and quantitative pharmacological profiles used to validate (-)-BPAP's unique mechanism of action. It is designed for researchers and drug development professionals seeking to understand the self-validating experimental frameworks that differentiate enhancer substances from classical stimulants.
Mechanistic Paradigm: Enhancers vs. Releasers
The core logic of evaluating (-)-BPAP in vitro relies on distinguishing an enhancer from a releaser .
Classical releasers, such as (±)methamphetamine, enter the presynaptic terminal and reverse the monoamine transporters (DAT, NET, SERT). This causes neurons to "dump" neurotransmitter stores into the synaptic cleft regardless of external electrical input or action potentials 1.
Conversely, (-)-BPAP does not alter the resting (basal) release of neurotransmitters. Instead, when the neuron is electrically stimulated (mimicking physiological action potentials), (-)-BPAP amplifies the amount of neurotransmitter released from synaptic vesicles 2. This impulse-dependent mechanism protects neurons from the severe depletion and neurotoxicity typically associated with amphetamine derivatives.
The Intracellular Signaling Cascade
In vitro slice superfusion models have elucidated that (-)-BPAP exerts its effects via intracellular Trace Amine-Associated Receptor 1 (TAAR1) activation. Upon entering the neuron via monoamine transporters, (-)-BPAP binds to TAAR1, initiating a Protein Kinase C (PKC)-mediated phosphorylation cascade. This cascade upregulates Vesicular Monoamine Transporter 2 (VMAT2) operation, enriching synaptic vesicles with neurotransmitters prior to exocytosis 3.
To prove this causality, researchers utilize self-validating pharmacological blockades:
Validation of Kinase Dependency: Applying Ro31-8220 (a selective PKC inhibitor) completely reverses the enhancer effect of (-)-BPAP, proving that PKC phosphorylation is the critical intermediate step 2.
Validation of Vesicular Origin: Applying N-Ethylmaleimide (NEM) , which inhibits SNARE core complex disassembly, actually potentiates (-)-BPAP's stimulatory effect. Because NEM specifically targets vesicular fusion machinery, this confirms (-)-BPAP drives exocytotic (vesicular) release rather than non-vesicular transporter reversal 2.
TAAR1-mediated signaling pathway of (-)-BPAP and self-validating pharmacological interventions.
Quantitative In Vitro Data & Bimodal Pharmacology
A hallmark of (-)-BPAP in vitro is its highly unusual bimodal concentration-response curve . Unlike standard dose-dependent pharmacology, (-)-BPAP exhibits two distinct bell-shaped peaks of efficacy. It enhances the release of dopamine (DA) and norepinephrine (NE) at exceptionally low concentrations (femtomolar to picomolar range:
10−14
to
10−12
M), loses efficacy at intermediate concentrations, and regains efficacy at higher micromolar concentrations (
10−6
M) 4.
Furthermore, while it acts as a potent enhancer, it also exhibits moderate reuptake inhibition properties, though at concentrations significantly higher than its primary enhancer efficacy range 5.
Table 1: In Vitro Neurochemical Profile of (-)-BPAP
Neurotransmitter
Target Brain Region
Peak Enhancer Concentration (In Vitro)
Uptake Inhibition (
IC50
)
Dopamine (DA)
Striatum / Substantia Nigra
10−14
to
10−12
M &
10−6
M
42 ± 9 nM
Norepinephrine (NE)
Locus Coeruleus
10−14
to
10−13
M &
10−6
M
52 ± 19 nM
Serotonin (5-HT)
Raphe Nucleus
10−12
to
10−10
M
640 ± 120 nM
Note: In the high concentration range (
10−4
to
10−6
M), (-)-BPAP does not enhance serotonin release, demonstrating a divergence in its catecholaminergic vs. serotonergic bimodal profiles 4.
Standardized In Vitro Experimental Protocol
To accurately capture the impulse-dependent enhancement of (-)-BPAP without confounding variables, researchers utilize the Radiolabeled Brain Slice Superfusion Assay . This protocol is structurally designed to establish a baseline (resting release) before applying an electrical field, ensuring any observed spikes in neurotransmitter efflux are strictly action-potential dependent.
Tissue Preparation & Isolation:
Decapitate the rodent subject and rapidly extract the brain. Isolate the specific mesencephalic regions of interest (e.g., striatum for DA, locus coeruleus for NE, raphe nucleus for 5-HT). Slice the tissue to a uniform thickness (typically 300 µm) using a vibratome in ice-cold, oxygenated Krebs solution to preserve neuronal viability.
Isotope Radiolabeling:
Incubate the freshly prepared slices in Krebs buffer containing the target radiolabeled monoamine (e.g.,
[3H]
dopamine) for 30–45 minutes at 37°C. This allows the presynaptic terminals to take up and package the radiolabeled neurotransmitter into synaptic vesicles via VMAT2.
Micro-Chamber Superfusion:
Transfer the loaded slices into temperature-controlled micro-superfusion chambers. Continuously superfuse the tissue with oxygenated Krebs solution (containing uptake inhibitors like nomifensine if isolating specific pathways) at a constant flow rate (e.g., 0.5 mL/min).
Baseline Fraction Collection (Resting Release):
Collect the superfusate in distinct time fractions (e.g., every 3 minutes). The first several fractions establish the resting release baseline. Crucial Check: Introduction of (-)-BPAP at this stage should yield no significant increase in radioactivity, proving it is not a spontaneous releaser.
Electrical Field Stimulation (Evoked Release):
Apply a controlled electrical field stimulation (e.g., 2 Hz, 2 ms pulse width, 24 V) across the micro-chamber to induce depolarization.
Pharmacological Intervention & Quantification:
Introduce (-)-BPAP (ranging from
10−15
to
10−5
M) into the superfusion buffer. Collect the subsequent fractions and quantify the radioactivity using a Liquid Scintillation Counter . Calculate the fractional release by comparing the evoked tritium efflux in the presence of (-)-BPAP against the established baseline.
Experimental workflow for the radiolabeled brain slice superfusion assay.
Implications for Drug Development
The in vitro data surrounding (-)-BPAP presents a highly desirable safety and efficacy profile for treating neurodegenerative and psychiatric conditions (e.g., Parkinson's Disease, Major Depressive Disorder).
Unlike earlier generations of monoamine oxidase inhibitors (MAOIs) or classical stimulants, (-)-BPAP does not induce tyramine-like norepinephrine release. In fact, in vitro studies demonstrate that (-)-BPAP actively inhibits tyramine-induced norepinephrine release5. This indicates that (-)-BPAP could theoretically circumvent the "cheese effect" (hypertensive crisis triggered by dietary tyramine), providing a vastly superior safety margin for clinical application.
References
"Benzofuranylpropylaminopentane" - Wikipedia.
"Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum" - MDPI.
"Regulation by Trace Amine-Associated Receptor 1 (TAAR1) of Dopaminergic-GABAergic Interaction in the Striatum: Effects of the Enhancer Drug (-)BPAP" - PMC.
"(-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain" - PMC.
"Structure–activity studies leading to (−)1-(Benzofuran-2-yl)-2-propylaminopentane, ((−)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of Catecholamines and Serotonin in the brain" - ResearchGate.
The Discovery, Pharmacology, and Development of (-)-BPAP: A Paradigm Shift in Monoaminergic Activity Enhancement
Executive Summary The development of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly known as (-)-BPAP, represents a critical milestone in neuropharmacology. Discovered in 1999 by József Knoll, Ildikó Miklya, an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly known as (-)-BPAP, represents a critical milestone in neuropharmacology. Discovered in 1999 by József Knoll, Ildikó Miklya, and colleagues, (-)-BPAP was engineered to separate the life-extending and neuroprotective properties of selegiline ((-)-deprenyl) from its monoamine oxidase B (MAO-B) inhibitory effects 1. Acting as a highly potent Catecholaminergic and Serotoninergic Activity Enhancer (CAE/SAE), (-)-BPAP modulates the impulse propagation-mediated release of monoamines without triggering the uncontrolled neurotransmitter flood characteristic of classical amphetamines 2. This technical guide explores the structural evolution, dual-mechanism pharmacology, enantioselective synthesis, and the rigorous experimental frameworks required to validate its activity.
Structural Evolution: From Trace Amines to Benzofurans
The conceptual foundation of (-)-BPAP lies in the physiological role of endogenous trace amines like β-phenylethylamine (PEA) and tryptamine, which act as natural enhancers of catecholamine and serotonin release 3. Because PEA is rapidly metabolized by MAO-B, early drug design yielded selegiline, which provided MAO-B inhibition alongside weak CAE activity 4.
To isolate the CAE effect, researchers removed the propargyl group from selegiline and extended the alkyl chain, creating (-)-PPAP (phenylpropylaminopentane). While (-)-PPAP was a successful MAO-B-independent CAE, researchers sought higher potency and broader serotonergic activity. By replacing the benzene ring of PPAP with a benzofuran ring—mimicking the indole structure of tryptamine—they synthesized (-)-BPAP, achieving an enhancer approximately 130 times more potent than selegiline 3.
Structural evolution from endogenous trace amines to the synthetic enhancer (-)-BPAP.
Mechanism of Action: The CAE/SAE Paradigm
The pharmacological hallmark of (-)-BPAP is its ability to sensitize neurons to action potentials. Unlike amphetamines, which enter the neuron, collapse vesicular pH gradients, and reverse the monoamine transporters (DAT/NET/SERT) to dump neurotransmitters into the synapse, (-)-BPAP only amplifies the amount of neurotransmitter released when the neuron naturally fires 2. Recent literature suggests this monoaminergic activity enhancement (MAE) is mediated via Trace Amine-Associated Receptor 1 (TAAR1) agonism 2.
Furthermore, (-)-BPAP exhibits a secondary mechanism: at higher nanomolar concentrations, it acts as a reuptake inhibitor for dopamine and norepinephrine 5. Crucially, it inhibits tyramine-induced norepinephrine release, meaning it protects against the hypertensive "cheese effect" typically associated with older monoaminergic drugs 6.
Dual mechanism of (-)-BPAP: Sensitizing exocytosis at low doses and inhibiting reuptake at high doses.
Pharmacological Profile and Quantitative Data
As an application scientist designing assays for (-)-BPAP, one must account for its highly unusual biphasic dose-response curve. When measuring noradrenaline release from the locus coeruleus or neuroprotection in hippocampal neurons against β-amyloid toxicity, (-)-BPAP demonstrates two distinct efficacy peaks: one in the ultra-low femtomolar range (
10−14
M) and another in the micromolar range (
10−6
M) [[3]](). Standard high-throughput screens that only evaluate micromolar concentrations will systematically fail to capture the compound's primary CAE/SAE mechanism.
Table 1: Transporter Binding and Uptake Inhibition Profiles of (-)-BPAP [[5]]()
Table 2: Ex Vivo Efficacy of (-)-BPAP on Monoamine Release3
| Brain Region | Neurotransmitter | Effective Concentration | Efficacy Profile |
| :--- | :--- | :--- | :--- |
| Locus Coeruleus | Noradrenaline |
10−14
M to
10−12
M | Biphasic (Peaks at
10−13
M and
10−6
M) |
| Substantia Nigra | Dopamine |
10−14
M to
10−12
M | Monophasic enhancement |
| Raphe Nucleus | Serotonin |
10−12
M to
10−10
M | Monophasic enhancement |
| Hippocampal Neurons | N/A (Neuroprotection) |
10−14
M and
10−8
M | Biphasic protection against β-amyloid |
Enantioselective Synthesis
The pharmacological activity of BPAP is highly stereospecific, with the (R)-(-)-enantiomer being approximately 50 times more potent than the (+)-enantiomer 7. The enantioselective synthesis utilizes readily available chiral building blocks. The primary synthetic approach involves the coupling reaction of benzofuran with either (R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-methylnorvalinamide (derived from (R)-norvaline), followed by appropriate functional group modifications to yield the pure (R)-(-)-BPAP configuration 7.
Core Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems to isolate the specific mechanisms of (-)-BPAP.
Protocol 1: Ex Vivo Measurement of Impulse-Evoked Neurotransmitter Release
Causality: This assay differentiates true exocytotic enhancement (CAE effect) from transporter-reversal release (amphetamine effect).
Tissue Preparation: Isolate discrete rat brain regions (e.g., locus coeruleus for noradrenaline, raphe for serotonin) and slice to 0.3 mm thickness 3.
Radiotracer Loading: Incubate slices with [³H]-labeled monoamines. Rationale: Labeling the releasable pool allows precise quantification of exocytosis against background de novo synthesis.
Superfusion & Baseline: Superfuse the tissue with oxygenated Krebs solution at 37°C. Collect 3-minute fractions to establish a stable spontaneous efflux baseline.
Electrical Field Stimulation (EFS): Apply EFS (e.g., 2 Hz, 2 ms pulses, 50 V). Rationale: EFS mimics physiological action potentials, providing the necessary impulse to trigger exocytosis.
Drug Application: Introduce (-)-BPAP into the superfusion buffer at concentrations ranging from
10−14
to
10−6
M 8.
Self-Validation Control (Critical): Run a parallel assay using a Ca²⁺-free Krebs solution containing tetrodotoxin (TTX). Rationale: If the release is truly impulse-propagation mediated, TTX and calcium depletion will completely abolish the (-)-BPAP-enhanced release, proving it is not acting as a direct releaser.
Protocol 2: Radioligand Binding and Uptake Inhibition Assays
Causality: This protocol isolates the secondary mechanism of (-)-BPAP (reuptake inhibition) to determine its affinity for specific human monoamine transporters.
Cell Line Preparation: Culture Human Embryonic Kidney 293 (HEK-293) cells expressing specific cDNA for hDAT, hNET, or hSERT 5. Rationale: Using transfected cells eliminates cross-reactivity from native, off-target transporters.
Uptake Inhibition: Incubate the cells with varying concentrations of (-)-BPAP and [³H]-labeled monoamines.
Self-Validation Control: Define non-specific uptake by co-incubating with a saturating concentration of a selective inhibitor (e.g., 10 μM GBR-12909 for DAT, or fluoxetine for SERT).
Binding Affinity: Use [¹²⁵I]RTI-55 to measure direct displacement by (-)-BPAP at the transporter sites 5.
Data Analysis: Terminate the reaction via rapid filtration, perform liquid scintillation counting, and calculate IC50 values using non-linear regression analysis.
Structure–activity studies leading to (−)1-(Benzofuran-2-yl)-2-propylaminopentane, ((−)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of Catecholamines and Serotonin in the brain. ResearchGate.
(−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. National Institutes of Health (PMC).
(-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. National Institutes of Health (PubMed).
Benzofuranylpropylaminopentane. Wikipedia.
Enantioselective Synthesis and Absolute Configuration of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a Highly Potent and Selective Catecholaminergic Activity Enhancer. MDMA.ch / Chem.
An In-depth Technical Guide on the Role of (-)-BPAP in Enhancing Catecholaminergic and Serotonergic Activity
Abstract This technical guide provides a comprehensive analysis of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, or (-)-BPAP, a novel psychoactive agent with a unique mechanism of action. Unlike traditional monoamine o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, or (-)-BPAP, a novel psychoactive agent with a unique mechanism of action. Unlike traditional monoamine oxidase inhibitors (MAOIs) or reuptake inhibitors, (-)-BPAP functions as a highly potent and selective enhancer of impulse-propagation-mediated neurotransmitter release.[1][2] This document elucidates the core pharmacology of (-)-BPAP, detailing its profound effects on both catecholaminergic (dopamine, norepinephrine) and serotonergic systems. We will explore the fundamental mechanism that distinguishes it from other modulators of monoaminergic neurotransmission, present quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking to understand and leverage the unique properties of this compound.
Introduction: Beyond Inhibition and Reuptake Blockade
The modulation of catecholaminergic and serotonergic systems is a cornerstone of neuropharmacology, central to the treatment of depression, Parkinson's disease, and other neurological disorders. The dominant therapeutic strategies have historically focused on two primary mechanisms: inhibiting the metabolic breakdown of neurotransmitters via monoamine oxidase inhibitors (MAOIs) or blocking their reuptake from the synaptic cleft with agents like selective serotonin reuptake inhibitors (SSRIs).[2][3]
However, a distinct class of compounds, known as "enhancer substances," offers a novel regulatory mechanism.[4] These molecules, which include endogenous trace amines like β-phenylethylamine (PEA) and tryptamine, work by augmenting the amount of neurotransmitter released per nerve impulse (exocytosis).[5][6] (-)-BPAP has emerged as a highly potent, synthetic prototype of this class, developed as a more powerful and selective successor to earlier enhancer compounds like (-)-deprenyl (selegiline).[3][6] Structurally unrelated to amphetamines, (-)-BPAP provides a unique tool to study and harness the enhancer mechanism for therapeutic benefit.[5][6]
Core Mechanism of Action: The "Enhancer" Effect
The primary mechanism of (-)-BPAP is the selective enhancement of impulse-propagation-mediated release of monoamines.[1] This means that it amplifies the brain's natural, signal-dependent communication. It does not cause a continuous, unregulated flood of neurotransmitters, a characteristic that distinguishes it from releasing agents like amphetamine.[5]
Studies have conclusively demonstrated that the enhancer effect of (-)-BPAP is independent of MAO inhibition or neurotransmitter uptake blockade.[2] Experiments using isolated rat brain stems showed that while selective MAO-A inhibitors (clorgyline), MAO-B inhibitors (lazabemide), norepinephrine uptake inhibitors (desmethylimipramine), and serotonin uptake inhibitors (fluoxetine) failed to significantly increase nerve-stimulation-induced transmitter release, (-)-BPAP produced a potent enhancement.[2] This confirms that (-)-BPAP operates through a distinct molecular pathway, likely by modulating the efficiency of the action potential-transmitter release coupling process.[7]
Figure 1: Proposed mechanism of (-)-BPAP as a neurotransmitter release enhancer.
Quantitative Efficacy and Selectivity
(-)-BPAP demonstrates remarkable potency, exerting its effects at concentrations far lower than typical neuropharmacological agents. This high potency minimizes off-target effects and contributes to a favorable safety profile.[3]
In Vitro Efficacy
Studies on isolated rat brain tissue have quantified the concentration-dependent effects of (-)-BPAP on the release of various monoamines. The compound shows a degree of selectivity for the serotonergic system, followed by catecholaminergic systems.
Neurotransmitter System
Effective Concentration for Release Enhancement
Reference Brain Region(s)
Source(s)
Serotonin (5-HT)
36 nM (in brain stem) 10 ng/mL (highly effective in brain stem)
Table 1: Summary of effective in vitro concentrations of (-)-BPAP.
In Vivo Potency
In animal models, (-)-BPAP demonstrates its superiority over earlier enhancer compounds. In rats, a subcutaneous injection of just 0.1 µg/kg was sufficient to significantly enhance catecholaminergic and serotoninergic neuron activity within 30 minutes.[1][5] In behavioral tests, such as antagonizing tetrabenazine-induced depression of performance in a shuttle box, (-)-BPAP was found to be approximately 130 times more potent than (-)-deprenyl.[1][6]
Downstream Effects and Therapeutic Potential
The targeted enhancement of monoaminergic activity by (-)-BPAP leads to several significant downstream effects with therapeutic implications.
Neuroprotective and Neurotrophic Effects: (-)-BPAP has demonstrated significant neuroprotective properties. In cultured hippocampal neurons, it protected against β-amyloid-induced neurotoxicity at extremely low concentrations (10⁻¹⁴ M).[1][5] Further studies in cultured astrocytes showed that treatment with (-)-BPAP increased the mRNA expression of key neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[3][8] This suggests that beyond immediate neurotransmitter modulation, (-)-BPAP may promote neuronal health and resilience.
Antidepressant and Anxiolytic Potential: Given its potent effects on serotonin and dopamine systems, (-)-BPAP has been evaluated in animal models of mood disorders.[9] It has shown efficacy in models of depression and anxiety, with chronic administration ameliorating impairments in social interaction behavior.[9] This effect appears to be mediated through the activation of the dopaminergic system and suggests potential for treating mood disorders that are poorly responsive to traditional antidepressants.[9]
Motor Function and Parkinson's Disease Models: By enhancing dopamine release in key motor circuits, (-)-BPAP has been shown to stimulate motor function in rats and improve motor deficits in animal models of Parkinson's disease.[3][8] Its ability to enhance endogenous dopamine signaling makes it a promising candidate for symptomatic treatment, particularly in the early stages of the disease.[8]
Figure 2: Downstream functional consequences of (-)-BPAP activity.
Experimental Protocol: In Vivo Microdialysis for Assessing Neurotransmitter Release
To validate and quantify the effects of (-)-BPAP on extracellular neurotransmitter levels in real-time, in vivo microdialysis in freely moving rodents is the gold standard technique.[10][11] This method allows for direct sampling of the neurochemical environment in specific brain regions following systemic administration of the compound.
Protocol Overview
This protocol provides a self-validating framework for assessing (-)-BPAP-induced changes in dopamine, norepinephrine, and serotonin in a target brain region (e.g., prefrontal cortex or striatum).
Pillar 1: Causality & Control
The experimental design includes a robust baseline period before drug administration, allowing each animal to serve as its own control. This ensures that observed changes are directly attributable to the pharmacological intervention.
Pillar 2: Self-Validation
The protocol mandates post-experiment probe calibration (e.g., via the zero-net flux method) and histological verification of the probe placement to ensure data integrity and anatomical specificity.
Step-by-Step Methodology
Animal Preparation & Stereotaxic Surgery:
Anesthetize a male Sprague-Dawley rat (250-300g) using isoflurane.
Secure the animal in a stereotaxic frame.
Following aseptic procedures, drill a small burr hole in the skull above the target brain region (coordinates determined from a rat brain atlas).
Implant a guide cannula, securing it to the skull with dental cement and micro-screws.
Insert a dummy cannula to keep the guide patent.
Allow the animal a recovery period of at least 48-72 hours post-surgery.[10]
Microdialysis Experiment:
On the day of the experiment, gently restrain the recovered rat and replace the dummy cannula with a microdialysis probe (e.g., 2-4 mm membrane length).
Place the animal in a testing cage that allows free movement.
Connect the probe's inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0 µL/min).[10]
Allow a stabilization period of 90-120 minutes for the blood-brain barrier to reseal and for neurotransmitter levels to reach equilibrium.
Collect baseline dialysate samples every 20 minutes for at least 80-100 minutes to establish a stable baseline.
Drug Administration and Sampling:
Administer (-)-BPAP (e.g., 0.1 - 1.0 mg/kg, s.c. or i.p.) or vehicle (saline).
Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.
Immediately add an antioxidant (e.g., perchloric acid) to each sample vial to prevent monoamine degradation and store at -80°C until analysis.
Sample Analysis via HPLC-ECD:
Analyze the dialysate samples for norepinephrine, dopamine, and serotonin content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10]
Utilize a reverse-phase C18 column optimized for monoamine separation.
The electrochemical detector's potential should be set for optimal oxidation of the monoamines (e.g., +0.7 V vs. Ag/AgCl reference electrode).
Quantify neurotransmitter concentrations by comparing peak heights or areas to those of known standards.
Data Analysis and Verification:
Express post-injection neurotransmitter levels as a percentage change from the average baseline concentration.
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug effect over time compared to the vehicle control group.
Figure 3: Experimental workflow for in vivo microdialysis study of (-)-BPAP.
Conclusion
(-)-BPAP represents a significant advancement in the field of monoaminergic modulation. Its unique mechanism as a highly potent enhancer of impulse-driven neurotransmitter release distinguishes it from all major classes of antidepressants and neurotherapeutics.[2][3] By amplifying the brain's own physiological signaling, rather than broadly inhibiting metabolic or reuptake processes, it offers a more nuanced approach to restoring neurotransmitter homeostasis. The compound's demonstrated efficacy at exceptionally low concentrations, coupled with its neuroprotective and neurotrophic properties, underscores its potential as a lead candidate for developing novel treatments for a range of neurological and psychiatric conditions.[1][3][8] The experimental frameworks detailed herein provide a robust methodology for further elucidating the therapeutic promise of (-)-BPAP and other selective enhancer substances.
References
Knoll, J., Miklya, I., Knoll, B., Török, Z., & Timár, J. (1999). (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British Journal of Pharmacology, 128(8), 1723–1732. [Link]
Knoll, J., Yoneda, F., & Miklya, I. (2001). (−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British journal of pharmacology, 128(8), 1723-1732. [Link]
Yoneda, F., Oka, T., Ando, T., Watanabe, M., Umeda, Y., & Knoll, J. (2001). Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Bioorganic & Medicinal Chemistry, 9(5), 1197–1212. [Link]
Miklya, I., & Knoll, J. (2003). Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Life Sciences, 73(1), 127-136. [Link]
ResearchGate. (n.d.). Structure–activity studies leading to (−)1-(Benzofuran-2-yl)-2-propylaminopentane, ((−)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of Catecholamines and Serotonin in the brain. ResearchGate. [Link]
Denes, L., Szilágyi, G., Gulyás, B., & Knoll, J. (2006). Cytoprotective effect of two synthetic enhancer substances, (-)-BPAP and (-)-deprenyl, on human brain capillary endothelial cells and rat PC12 cells. Life Sciences, 79(11), 1034–1039. [Link]
Oka, T., Yasusa, T., Ando, T., Watanabe, M., Yoneda, F., Ishida, T., & Knoll, J. (2001). Enantioselective Synthesis and Absolute Configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a Highly Potent and Selective Catecholaminergic Activity Enhancer. Bioorganic & Medicinal Chemistry, 9(5), 1213-9. [Link]
Wikipedia contributors. (n.d.). Benzofuranylpropylaminopentane. Wikipedia. [Link]
Miyamoto, H., Muraoka, S., Nabeshima, T., & Kim, H. C. (2008). Effects of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride [(-)-BPAP] in animal models of mood disorders. Behavioural Brain Research, 189(2), 336–343. [Link]
Knoll, J. (1995). (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons. Life Sciences, 56(10), 729-737. [Link]
Chaurasia, A., & Sakharkar, P. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(9), 835-846. [Link]
Enantioselective Synthesis and Pharmacological Profiling of (-)-BPAP: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Neuropharmacologists, and Drug Development Professionals Executive Summary The compound (-)-BPAP —chemically designated as (R)-(-)-1-(benzofu...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Neuropharmacologists, and Drug Development Professionals
Executive Summary
The compound (-)-BPAP —chemically designated as (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane—represents a structural and functional evolution in neuropharmacology. Originally engineered as a highly selective successor to the monoamine oxidase inhibitor (-)-deprenyl (selegiline), (-)-BPAP functions as a potent Catecholaminergic and Serotoninergic Activity Enhancer (CAE/SAE) .
Unlike classical releasing agents that trigger spontaneous neurotransmitter efflux, (-)-BPAP sensitizes the vesicular release machinery. It amplifies the impulse propagation-mediated release of dopamine, norepinephrine, and serotonin exclusively in response to action potentials. Because its biological efficacy is strictly tied to its (R)-absolute configuration, achieving high enantiomeric purity during synthesis is non-negotiable. This whitepaper details the causality, retrosynthetic logic, and step-by-step methodologies for the enantioselective synthesis of (-)-BPAP, grounded in the foundational work of .
Retrosynthetic Strategy & Chiral Pool Selection
The structural core of (-)-BPAP features a stereocenter at the C2 position of a pentane backbone. To bypass the inefficiencies of late-stage chiral resolution (which typically caps yields at 50%), modern synthetic routes utilize a chiral pool approach .
By selecting commercially available (R)-norvaline as the stereogenic starting material, the (R)-configuration is locked in from step one. The retrosynthetic disconnection focuses on the C1-aryl bond, requiring the coupling of a benzofuran moiety to the C5 aliphatic chain. This is achieved via two primary methodologies:
The Aziridine Route (Method A): Exploiting ring-strain and regioselective nucleophilic attack.
The Weinreb Amide Route (Method B): Utilizing stable tetrahedral intermediates to prevent over-alkylation.
Retrosynthetic logic for (-)-BPAP utilizing (R)-norvaline as the chiral pool.
As application scientists, we must ensure that every protocol is reproducible and mechanistically sound. Below are the step-by-step workflows for both established routes.
Route A: The Aziridine Ring-Opening Protocol
This route leverages the high electrophilicity of an activated aziridine. The tosyl group serves a dual purpose: it protects the amine and lowers the LUMO of the aziridine, facilitating nucleophilic attack.
Step 1: Reduction and Aziridination
Procedure: Reduce (R)-norvaline to (R)-norvalinol using
LiAlH4
in anhydrous THF. Treat the resulting amino alcohol with
p
-toluenesulfonyl chloride (TsCl) in pyridine to form the N,O-ditosylate. Subsequent treatment with aqueous KOH induces an intramolecular
SN2
cyclization.
Causality: The basic conditions deprotonate the sulfonamide, turning the nitrogen into a nucleophile that displaces the primary tosylate, forming (R)-N-tosyl-2-propylaziridine.
Step 2: Lithiation and Regioselective Ring Opening
Procedure: Cool a solution of benzofuran in THF to -78°C. Add
n
-BuLi dropwise to generate 2-lithiobenzofuran. Introduce the (R)-N-tosyl-2-propylaziridine to the mixture.
Causality: The 2-lithiobenzofuran acts as a potent carbon nucleophile. Due to steric hindrance at the C2 position of the aziridine, the nucleophile exclusively attacks the less hindered C3 position (terminal methylene). This regioselectivity completely preserves the stereochemical integrity of the adjacent chiral center.
Step 3: Detosylation and N-Propylation
Procedure: Cleave the tosyl group using sodium metal in liquid ammonia (
Na/NH3
) at -33°C to yield the primary amine. Finally, perform a reductive amination using propionaldehyde and sodium cyanoborohydride (
NaBH3CN
) in methanol.
Validation: The use of
NaBH3CN
is critical as it is stable at slightly acidic pH and selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. Chiral HPLC must be run post-propylation to confirm an enantiomeric excess (ee) of >98%.
Route B: The Weinreb Amide Coupling Protocol
This alternative route avoids the harsh dissolving metal reduction (
Na/NH3
) required in Route A, utilizing milder conditions suitable for scale-up.
Step 1: Weinreb Amide Formation
Procedure: Protect (R)-norvaline with benzyl chloroformate (Cbz-Cl). Couple the resulting (R)-Cbz-norvaline with N,O-dimethylhydroxylamine hydrochloride using EDCI and HOBt.
Causality: The resulting Weinreb amide is uniquely stable. When attacked by an organolithium reagent, it forms a stable five-membered cyclic chelate. This prevents the collapse of the tetrahedral intermediate until aqueous workup, strictly avoiding the formation of a tertiary alcohol byproduct.
Step 2: Coupling and Deoxygenation
Procedure: React the Weinreb amide with 2-lithiobenzofuran at -78°C. Quench with saturated
NH4Cl
to yield (R)-1-(benzofuran-2-yl)-2-(Cbz-amino)pentan-1-one. Reduce the C1 carbonyl to a methylene group (e.g., via ionic hydrogenation using
Et3SiH
in TFA).
Causality: Ionic hydrogenation selectively reduces the aryl ketone without hydrogenating the benzofuran ring, a common risk when using standard
Pd/C
catalytic hydrogenation.
Step 3: Deprotection and Propylation
Procedure: Remove the Cbz group via carefully monitored catalytic transfer hydrogenation, followed by reductive amination with propionaldehyde as described in Route A.
Validation: Optical rotation measurements (polarimetry) should match the literature value for (-)-BPAP to confirm the (R)-configuration.
Quantitative Data & Comparative Analysis
The selection of a synthetic route depends on the scale and available infrastructure. Table 1 summarizes the key metrics for both methodologies.
Table 1: Comparative Synthetic Metrics for (-)-BPAP Methodologies
Parameter
Route A (Aziridine)
Route B (Weinreb Amide)
Key Intermediate
(R)-N-tosyl-2-propylaziridine
(R)-N-Cbz-N'-methoxy-N'-methylnorvalinamide
Regioselectivity
High (Steric control during ring opening)
Perfect (Direct ketone formation)
Chemoselectivity Challenges
Harsh detosylation (
Na/NH3
)
Aryl ketone reduction without ring saturation
Typical Overall Yield
30% - 40%
45% - 55%
Enantiomeric Purity
> 98% ee
> 98% ee
Scalability
Moderate (Cryogenic
NH3
required)
High (Standard reactor conditions)
Pharmacological Profiling & Mechanism of Action
To understand why the enantioselective synthesis of (-)-BPAP is critical, one must look at its pharmacodynamics. and demonstrated that the (R)-enantiomer is vastly superior in biological activity.
(-)-BPAP binds to vesicular monoamine transporter 2 (VMAT2) and sensitizes the vesicles. When an action potential arrives, the exocytotic release of neurotransmitters is exponentially enhanced.
Pharmacological Mechanism of Action of (-)-BPAP on Vesicular Exocytosis.
Table 2: Pharmacodynamic Benchmarking vs. Standard Therapeutics
Compound
Primary Target Mechanism
Effective Concentration (In Vitro)
In Vivo Potency (vs. Tetrabenazine)
MAO-B Inhibition
(-)-BPAP
CAE/SAE Enhancer
10−12
to
10−14
M
~130x more potent than Deprenyl
Weak / Negligible
(-)-Deprenyl
CAE Enhancer / MAO-B
10−9
M
Baseline (1x)
Highly Potent
Conclusion
The enantioselective synthesis of (-)-BPAP underscores the critical intersection of precise organic chemistry and advanced neuropharmacology. By utilizing (R)-norvaline as a chiral pool, chemists can bypass inefficient resolution steps and guarantee the (R)-configuration necessary for optimal VMAT2 sensitization. Whether employing the highly electrophilic aziridine route or the highly controlled Weinreb amide route, strict adherence to chemoselective reduction and protection strategies ensures high-fidelity yields of this potent CAE/SAE compound.
References
Oka, T., Yasusa, T., Ando, T., Watanabe, M., Yoneda, F., Ishida, T., & Knoll, J. (2001). Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a highly potent and selective catecholaminergic activity enhancer. Bioorganic & Medicinal Chemistry, 9(5), 1213–1219.[Link]
Knoll, J., Yoneda, F., Knoll, B., Ohmacsu, H., & Miklya, I. (1999). (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British Journal of Pharmacology, 128(8), 1723–1732.[Link]
Yoneda, F., Moto, T., Sakae, M., Ohde, H., Knoll, B., Miklya, I., & Knoll, J. (2001). Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Bioorganic & Medicinal Chemistry, 9(5), 1197–1212.[Link]
Exploratory
The Pharmacological Architecture of (-)-BPAP: A Technical Whitepaper on Catecholaminergic/Serotonergic Activity Enhancement and Longevity
Executive Summary The pursuit of pharmacological interventions to delay neurodegeneration and extend the mammalian healthspan has historically been hindered by the dose-limiting toxicities of classical stimulants and mon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of pharmacological interventions to delay neurodegeneration and extend the mammalian healthspan has historically been hindered by the dose-limiting toxicities of classical stimulants and monoamine oxidase inhibitors (MAOIs). (-)-BPAP, chemically designated as (2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine, represents a paradigm shift in neuropharmacology[1]. Developed as a tryptamine-derived successor to (-)-deprenyl (selegiline), (-)-BPAP is devoid of MAO-B inhibitory activity[2]. Instead, it functions as a pure, highly potent Catecholaminergic and Serotonergic Activity Enhancer (CAE/SAE)[3]. This whitepaper dissects the mechanistic causality, empirical longevity data, and self-validating experimental protocols essential for drug development professionals investigating (-)-BPAP's anti-aging properties.
Mechanistic Foundations: The CAE/SAE Paradigm
To understand (-)-BPAP, one must discard the classical models of monoaminergic agonism. (-)-BPAP does not induce continuous, spontaneous leakage of neurotransmitters from vesicular pools (unlike amphetamines), nor does it primarily inhibit reuptake mechanisms or enzymatic degradation[2].
Instead, (-)-BPAP specifically amplifies the impulse-propagation mediated exocytosis of dopamine, norepinephrine, and serotonin[3]. When a neuron fires, (-)-BPAP increases the quantum of neurotransmitter released into the synaptic cleft.
The Bimodal Concentration-Effect Curve
The most critical pharmacological signature of (-)-BPAP is its bell-shaped, bimodal concentration-effect curve, driven by its interaction with the Vesicular Monoamine Transporter 2 (VMAT2) and associated enhancer-sensitive receptors[1]:
Specific Enhancer Effect (High Affinity): Occurs at femtomolar to picomolar (fM-pM) concentrations in vitro, or ~0.0001 mg/kg in vivo[1][4]. This represents binding to a high-affinity site that triggers the primary anti-aging and neuroprotective cascades.
Non-Specific Enhancer Effect (Low Affinity): Occurs at nanomolar to micromolar (nM-µM) concentrations, or ~0.05 mg/kg in vivo[1][4].
Fig 1. Bimodal mechanism of (-)-BPAP enhancing impulse-evoked monoamine release.
Neuroprotection and Trophic Factor Modulation
The anti-aging properties of (-)-BPAP are rooted in its profound neuroprotective capabilities. In vitro studies demonstrate that (-)-BPAP protects cultured hippocampal neurons from the neurotoxic effects of β-amyloid at concentrations as low as
10−14
M[3].
Furthermore, (-)-BPAP acts on glial cells to alter the biochemical microenvironment of the brain. In cultured mouse astrocytes, (-)-BPAP significantly upregulates the synthesis and secretion of vital neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF)[4]. This trophic support is a primary causal mechanism for the preservation of neuronal integrity during the aging process.
Longevity and Tumor-Suppression: Empirical Outcomes
The ultimate validation of an anti-aging compound lies in chronological lifespan extension and the delay of age-related pathologies. In a landmark 2016 longevity study, continuous administration of (-)-BPAP significantly extended the lifespan of Wistar rats compared to saline-treated controls[1].
Beyond mere chronological extension, (-)-BPAP preserved biological youth. Striatal dopaminergic tone naturally decays with age, leading to cognitive and motor decline. However, 18-month-old rats treated with 0.0001 mg/kg (-)-BPAP exhibited learning capabilities (measured via conditioned avoidance response) identical to those of 3-month-old healthy rats[1].
Concurrently, (-)-BPAP was found to activate a tumor-manifestation-suppressing (TMS) regulation in the brain. Aging rats are highly susceptible to spontaneous fibromyxosarcomas; (-)-BPAP administration reduced the manifestation of these tumors by up to 60% compared to controls[5].
Table 1: Quantitative Outcomes of Enhancer Administration in Aging Rat Cohorts
Data synthesized from Knoll & Miklya (2016) and Knoll et al. (2017)[1][5].
Treatment Group
Dose (mg/kg, s.c.)
Enhancer Effect Type
Tumor Manifestation Rate
Lifespan Extension
Cognitive Preservation (at 18 mo)
Saline Control
N/A
None
50.0% (20/40)
Baseline
Severe Decline
(-)-Deprenyl
0.001
Specific
37.5% (15/40)
Moderate
Partial
(-)-Deprenyl
0.1
Non-Specific
27.5% (11/40)
Moderate
Partial
(-)-BPAP
0.0001
Specific
20.0% (8/40)
Significant (P<0.02)
Complete (Equal to 3 mo)
(-)-BPAP
0.05
Non-Specific
17.5% (7/40)
Significant (P<0.02)
High
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity (E-E-A-T), the following methodologies detail the exact causal logic and validation checkpoints required to study (-)-BPAP.
Protocol 1: In Vivo Lifespan & Cognitive Preservation Assay
Objective: Quantify the delay of dopaminergic aging and lifespan extension.
Cohort Establishment: Select male Wistar rats at 10 weeks of age.
Causality: Initiating treatment in the immediate post-developmental phase avoids confounding variables related to neurodevelopment.
Dosing Regimen: Administer subcutaneous (s.c.) injections three times weekly until natural death. Group A: Saline (0.5 ml/kg); Group B: (-)-BPAP (0.0001 mg/kg); Group C: (-)-BPAP (0.05 mg/kg)[1].
Causality: Subcutaneous administration bypasses first-pass hepatic metabolism, ensuring stable plasma kinetics necessary for interacting with the bimodal high/low-affinity VMAT2 sites.
Shuttle Box Assay (Cognitive Testing): At 18 months of age, subject the cohort to a two-way active avoidance task (100 trials/day for 5 days).
Causality: The acquisition of a Conditioned Avoidance Response (CAR) is directly proportional to striatal dopaminergic tone. As dopamine neurons age, CAR acquisition predictably fails.
System Validation Checkpoint: The assay is only valid if the 18-month Saline Control group demonstrates a statistically significant (
P<0.01
) decline in CAR acquisition compared to a historical 3-month-old baseline. If the control does not decay, the aging model is fundamentally flawed.
Fig 2. Self-validating workflow for in vivo longevity and cognitive preservation.
Protocol 2: In Vitro Neurotrophin Secretion Profiling
Objective: Confirm the astrocytic synthesis of NGF, BDNF, and GDNF.
Astrocyte Culture: Isolate and culture primary cortical astrocytes from neonatal mice.
Causality: Astrocytes are the primary regulators of the CNS biochemical microenvironment and the main source of endogenous neurotrophins.
Compound Incubation: Replace media with serum-free media containing (-)-BPAP ranging from
10−15
M to
10−4
M for 24 hours[4].
Causality: A 24-hour window provides sufficient time for the intracellular signaling cascades to trigger gene transcription and subsequent protein synthesis of neurotrophic factors.
ELISA Quantification: Harvest the conditioned medium and quantify NGF, BDNF, and GDNF using enzyme-linked immunosorbent assays.
System Validation Checkpoint: The concentration-response curve must exhibit a single bell shape (e.g., peak effect for BDNF at
10−3
M and GDNF at
10−4
M)[4]. A linear dose-response invalidates the specific enhancer mechanism and suggests assay contamination or off-target toxicity.
Translational Outlook for Drug Development
(-)-BPAP represents a highly sophisticated mechanism for counteracting the regressive effects of brain aging. By amplifying the physiological, impulse-evoked release of monoamines without depleting vesicular stores or inhibiting vital enzymes like MAO, it circumvents the neurotoxicity associated with traditional stimulants. For drug development professionals, the bimodal nature of (-)-BPAP requires rigorous pharmacokinetic modeling to ensure human dosing targets the specific enhancer (high-affinity) window, paving the way for next-generation prophylactic therapies against Parkinson's, Alzheimer's, and general chronological senescence.
References
[4] selegiline and R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] enhance the neurotrophic factor synthesis on cultured mouse astrocytes - PubMed. nih.gov. Available at:
[2] Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed. nih.gov. Available at:
[3] (−)1‐(Benzofuran‐2‐yl)‐2‐propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - ResearchGate. researchgate.net. Available at:
[1] Longevity study with low doses of selegiline/(-)-deprenyl and (2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine (BPAP) - PubMed. nih.gov. Available at:
[5] A longevity study with enhancer substances (selegiline, BPAP) detected an unknown tumor-manifestation-suppressing regulation in rat brain - PubMed. nih.gov. Available at:
Exploring the Inhibitory Effects of (-)-BPAP on Lung Adenocarcinoma
A Technical Whitepaper on Dose-Dependent Mechanisms and Experimental Workflows Executive Summary (-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-BPAP, is a synthetic, tryptamine-derived monoaminergic...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper on Dose-Dependent Mechanisms and Experimental Workflows
Executive Summary
(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-BPAP, is a synthetic, tryptamine-derived monoaminergic activity enhancer (MAE) originally developed to stimulate the impulse propagation-mediated release of catecholamines and serotonin in the central nervous system[1][2]. While its neuroprotective properties have been extensively documented, recent in vivo longevity and oncology studies have unveiled a profound, previously unrecognized application: the potent inhibition of non-small cell lung cancer (NSCLC)[3][4].
As a Senior Application Scientist, I have compiled this technical guide to dissect the biphasic pharmacological profile of (-)-BPAP in lung adenocarcinoma. This whitepaper details the divergent mechanistic pathways triggered by different dosing regimens, provides self-validating experimental protocols for preclinical evaluation, and synthesizes the quantitative data necessary for translational drug development.
Mechanistic Insights: The Dual-Dose Paradigm
The most compelling aspect of (-)-BPAP's anti-tumorigenic profile is its dose-dependent mechanism of action. When administered to EGFR wild-type lung adenocarcinoma models, both ultra-low and high doses significantly hinder tumor proliferation, yet they do so by hijacking entirely different cellular signaling networks[3][4][5].
1. High-Dose Mechanism: Direct Kinase Inhibition
At a higher dose (0.05 mg/kg), (-)-BPAP acts as a direct inhibitor of primary survival pathways. It potently suppresses the phosphorylation of Akt (at Ser473 and Thr308) and Erk1/2 within the MAPK pathway[5]. By shutting down these critical mitogenic signals, the compound induces a classical cell cycle arrest, mirrored by a sharp decrease in the expression of cyclin D1, CDK4, and Proliferating Cell Nuclear Antigen (PCNA)[3].
2. Low-Dose Mechanism: mTOR-Driven Geroconversion
Conversely, at an ultra-low dose (0.0001 mg/kg), (-)-BPAP paradoxically activates the Akt/mTOR signaling axis, evidenced by a marked elevation in p-S6 levels[3][5]. In a normal cellular context, mTOR activation drives proliferation. However, (-)-BPAP simultaneously induces the expression of the tumor suppressor p16INK4a, which enforces a strict cell cycle block[3].
The collision of these two events—active growth signaling (mTOR) in the presence of a locked cell cycle (p16INK4a)—forces the tumor cells into geroconversion [3]. This is a senescent state characterized by cellular hypertrophy and a permanent, irreversible loss of proliferative capacity[3][4].
Dose-dependent signaling divergence of (-)-BPAP leading to tumor growth inhibition.
Preclinical Experimental Workflow & Protocols
To rigorously evaluate the efficacy of (-)-BPAP, a self-validating in vivo protocol must be established.
Scientist’s Note on Model Selection: The choice of the FVB/N mouse strain bearing wild-type EGFR and KRAS is critical. Unlike highly mutated or artificially driven models, this system accurately recapitulates the genetic baseline of the majority of human lung adenocarcinomas[4]. This ensures that the observed pharmacological responses to (-)-BPAP are clinically translatable rather than artifacts of hyper-mutated signaling cascades.
Step-by-Step Methodology
Phase 1: Xenograft Establishment
Cell Preparation: Culture murine lung adenocarcinoma cells (derived from diethylnitrosamine-induced FVB/N tumors) in RPMI-1640 medium supplemented with 10% FBS[4][6]. Harvest at 80% confluence.
Inoculation: Inject
1×106
viable cells subcutaneously into the flanks of 8-week-old male FVB/N or SCID mice[3].
Tumor Engraftment: Monitor mice daily. Initiate treatment only when tumors reach a palpable volume of approximately 50–100 mm³.
Phase 2: Dosing Regimen
Scientist’s Note on Dosing: (-)-BPAP exhibits a "specific" enhancer effect at ultra-low doses and a "non-specific" effect at higher doses[6]. We test 0.0001 mg/kg to capture the specific enhancer-driven geroconversion, and 0.05 mg/kg to observe broader kinase inhibition.
Randomization: Divide mice into three cohorts (n=10/group): Vehicle Control, Low-Dose (0.0001 mg/kg), and High-Dose (0.05 mg/kg)[4].
Administration: Administer (-)-BPAP via subcutaneous injection three times weekly[6].
In Vivo Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Record body weight to assess cachexia (cancer-related wasting). Self-validation checkpoint: (-)-BPAP should demonstrate a compensatory effect on body weight compared to the control group[3].
Phase 3: Molecular Profiling (End-Point Analysis)
Tissue Harvesting: Euthanize mice at the study endpoint. Excise tumors, snap-freeze half in liquid nitrogen for protein extraction, and fix the other half in 10% formalin for immunohistochemistry (IHC).
Western Blotting: Probe lysates for p-Akt (Ser473/Thr308), p-Erk1/2, p-S6, cyclin D1, CDK4, and PCNA[3][5].
Senescence Validation: Perform IHC staining for p16INK4a and
β
-galactosidase to definitively confirm the geroconversion phenotype in the low-dose cohort[3].
Standardized preclinical workflow for evaluating (-)-BPAP in lung adenocarcinoma.
Quantitative Data Summary
The following table synthesizes the expected quantitative and qualitative outcomes based on validated preclinical trials of (-)-BPAP in lung adenocarcinoma models[3][4][5].
Parameter
Vehicle Control
Low-Dose (-)-BPAP (0.0001 mg/kg)
High-Dose (-)-BPAP (0.05 mg/kg)
Tumor Volume
Unrestricted exponential growth
~40% Reduction (p < 0.05)
~50% Reduction (p < 0.05)
MAPK (Erk1/2) Status
Highly Active
Activated
Directly Inhibited
Akt/mTOR Status
Highly Active
Highly Activated (↑ p-S6)
Directly Inhibited
p16INK4a Expression
Baseline
Markedly Elevated
Baseline / Reduced
Cell Cycle Markers
Normal Proliferation
↓ Cyclin D1, CDK4, PCNA
↓ Cyclin D1, CDK4, PCNA
Cachexia (Wasting)
Severe body weight loss
Compensated (Weight maintained)
Compensated (Weight maintained)
Primary Mechanism
N/A
Geroconversion (Senescence)
Direct Proliferation Arrest
Conclusion & Future Perspectives
The exploration of (-)-BPAP in oncology represents a paradigm shift in drug repurposing. Its ability to halt tumor progression via two distinct mechanisms—direct kinase inhibition at high doses and mTOR-driven geroconversion at ultra-low doses—provides unique flexibility in therapeutic targeting[3][4]. Furthermore, its proven ability to compensate for cancer-related cachexia addresses a critical gap in current NSCLC palliative care[3]. Given its exceptionally low toxicity profile and high efficacy in wild-type EGFR models, (-)-BPAP warrants aggressive advancement into clinical pharmacokinetic profiling and combination therapy trials for lung adenocarcinoma.
References
Baghy, K., Mervai, Z., Reszegi, A., Miklya, I., Knoll, J., Schaff, Z., & Kovalszky, I. (2019). Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. PubMed Central (PMC). URL:[Link]
Knoll, J., Yoneda, F., Knoll, B., Ohde, H., & Miklya, I. (1999). (-)1-(Benzofuran-2-yl)-2-propylaminopentane,[(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British Journal of Pharmacology. URL: [Link]
Shimazu, S., Miklya, I., Knoll, J. (2001). Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Bioorganic & Medicinal Chemistry. URL:[Link]
Miklya, I. (2011). A longevity study with enhancer substances (selegiline, BPAP) detected an unknown tumor-manifestation-suppressing regulation in rat brain. ResearchGate. URL:[Link]
Application Notes & Protocols: Investigating (-)-BPAP in Preclinical Models of Depression and Mood Disorders
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride, hereafter referr...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride, hereafter referred to as (-)-BPAP, in animal models of depression and mood disorders. This document outlines the unique mechanism of action of (-)-BPAP, detailed experimental protocols for its administration, and robust behavioral assays for evaluating its therapeutic potential.
Introduction: A Novel Mechanism for Modulating Monoaminergic Systems
(-)-BPAP is a promising investigational compound with a distinct pharmacological profile that differentiates it from traditional antidepressants.[1] It is classified as a highly potent monoaminergic activity enhancer (MAE).[2][3] Unlike selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs), (-)-BPAP's primary action is to enhance the impulse-propagation-mediated release of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][4] This mechanism suggests that (-)-BPAP amplifies the physiological, phasic signaling of these neurotransmitter systems, which are known to be dysregulated in mood disorders.[5][6]
The monoamine hypothesis of depression posits that a deficiency in serotonin, norepinephrine, or dopamine can lead to depressive symptoms.[6][7] By enhancing the release of these neurotransmitters, (-)-BPAP presents a novel therapeutic strategy.[1][4] Preclinical studies have demonstrated its efficacy in various animal models, suggesting potential for treating mood disorders, including comorbid anxiety and depression.[3]
Mechanism of Action: Enhancing Impulse-Driven Neurotransmitter Release
(-)-BPAP's "enhancer" mechanism is its most defining feature. It does not cause a continuous, non-specific flood of neurotransmitters. Instead, it selectively amplifies the amount of neurotransmitter released only when a neuron is naturally stimulated to fire.[8] This is fundamentally different from reuptake inhibitors, which increase synaptic neurotransmitter levels by blocking their removal, or MAO inhibitors, which prevent their breakdown.[4]
This targeted enhancement is crucial because it preserves the natural pattern of neuronal communication while correcting for potential deficits in neurotransmitter release. The effect is particularly potent, with studies showing that (-)-BPAP can significantly enhance the release of norepinephrine, dopamine, and serotonin at nanomolar and even picomolar concentrations.[1][4] This potent, selective action on catecholaminergic and serotonergic systems forms the basis of its antidepressant and anxiolytic potential.[3][7]
Caption: A typical experimental workflow for assessing (-)-BPAP's effects in rodent models.
Calculate the required amount of (-)-BPAP based on the desired final concentration and volume.
Under sterile conditions, weigh the (-)-BPAP powder and transfer it to a sterile vial.
Add the required volume of sterile 0.9% saline to the vial.
Vortex thoroughly until the powder is completely dissolved.
Store the solution at 4°C, protected from light. Prepare fresh solutions regularly.
4.2. Administration
Route : Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common.
Dosage : (-)-BPAP is highly potent. Dose-response studies are crucial. Acute effects have been observed at doses as low as 0.1 µg/kg (s.c.) in rats.
[1]* Regimen :
Acute : A single injection administered 30-60 minutes before behavioral testing.
[3] * Chronic : Daily injections for a period of 14-21 days to model the therapeutic timeline of antidepressants in humans.
[3]
Protocols: Behavioral Assays for Depression and Anxiety
A battery of behavioral tests should be used to build a comprehensive profile of (-)-BPAP's effects.
5.1. Forced Swim Test (FST) - Screening for Antidepressant Activity
This test assesses "behavioral despair" by measuring the time an animal spends immobile when placed in an inescapable cylinder of water. [9][10]A reduction in immobility time is indicative of an antidepressant-like effect.
[11][12]
Apparatus : A transparent cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom (approx. 15 cm).
[9][11]* Protocol :
Acclimate mice to the testing room for at least 60 minutes.
[9] 2. Administer (-)-BPAP or vehicle control as per the experimental design (typically 30-60 min before the test).
Gently place the mouse into the water-filled cylinder.
[13] 4. The test duration is typically 6 minutes.
[13] 5. Record the session for later scoring. An animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.
Score the total duration of immobility, typically during the last 4 minutes of the test.
[13] 7. After the test, remove the mouse, dry it thoroughly, and place it in a heated recovery cage before returning it to its home cage.
[9]
5.2. Sucrose Preference Test (SPT) - Assessing Anhedonia
Anhedonia, the inability to experience pleasure, is a core symptom of depression. [14]This test measures anhedonia by assessing a rodent's preference for a sweetened solution over plain water. [14][15]An increase in sucrose preference suggests an antidepressant effect.
Apparatus : Home cage equipped with two identical drinking bottles.
Protocol :
Habituation (48h) : For 24h, present two bottles of 1% sucrose solution. For the next 24h, present one bottle of 1% sucrose and one bottle of water.
Deprivation (12-24h) : Following habituation, deprive animals of food and water.
[16][17] 3. Test (1-12h) : Weigh two pre-filled bottles (one with 1% sucrose, one with water) and place them in the cage. The position of the bottles should be counterbalanced across cages.
[15] 4. After the test period, remove and weigh the bottles to determine the consumption of each liquid.
Calculation : Sucrose Preference (%) = [Sucrose Consumed (g) / (Sucrose Consumed (g) + Water Consumed (g))] x 100.
[14][16]
5.3. Elevated Plus Maze (EPM) - Assessing Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. [18][19]The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. [20]Anxiolytic compounds typically increase the time spent and entries into the open arms.
Apparatus : A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.
[20][21]* Protocol :
Acclimate animals to the testing room for at least 60 minutes.
[22] 2. Administer (-)-BPAP or vehicle control as per the experimental design.
Place the animal in the center of the maze, facing an open arm.
[17] 4. Allow the animal to explore the maze for 5 minutes.
[20] 5. Record the session using a video tracking system.
Parameters Measured :
Time spent in the open arms vs. closed arms.
Number of entries into the open arms vs. closed arms.
Total distance traveled (as a measure of general activity).
[17] 7. Clean the maze thoroughly between trials to eliminate olfactory cues.
[18]
5.4. Novelty-Suppressed Feeding Test (NSFT) - Assessing Antidepressant/Anxiolytic Effects
This test is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the clinical timeline in humans. [23][24]It creates a conflict between the drive to eat (after food deprivation) and the fear of a novel, brightly lit environment. [24]A decrease in the latency to eat is indicative of an anxiolytic or antidepressant effect.
Apparatus : A novel, open-field arena (e.g., 60 x 40 cm), a small white paper platform, and a single food pellet.
[25]* Protocol :
Food deprive the mice for 24 hours prior to the test.
[25] 2. Place a single, familiar food pellet on the platform in the center of the brightly lit arena.
Place the mouse in a corner of the arena.
Measure the latency (time) for the mouse to approach and take the first bite of the food pellet (maximum test duration is typically 5-10 minutes).
Immediately after the first bite, return the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed in 5 minutes to control for appetite.
[25]
Data Analysis and Interpretation
Data should be analyzed using appropriate statistical methods, such as Student's t-test for two-group comparisons or one-way/two-way ANOVA for multiple group comparisons, followed by post-hoc tests.
Antidepressant-like effects are indicated by:
A significant decrease in immobility time in the FST.
A significant increase in the sucrose preference percentage in the SPT.
A significant decrease in the latency to eat in the NSFT (particularly after chronic treatment).
Anxiolytic-like effects are indicated by:
A significant increase in the time spent and/or entries into the open arms of the EPM.
Confounding Variables : It is essential to assess locomotor activity (e.g., using an Open Field Test) to ensure that the observed effects are not due to a general increase in motor activity (hyperactivity), which could confound the interpretation of tests like the FST and EPM.
[3]
By following these detailed protocols and analytical guidelines, researchers can effectively investigate the therapeutic potential of (-)-BPAP as a novel treatment for depression and mood disorders.
References
Tsunekawa, H., Noda, Y., Miyazaki, M., Yoneda, F., Nabeshima, T., & Wang, D. (2008). Effects of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride [(-)-BPAP] in animal models of mood disorders. Behavioural Brain Research, 189(1), 107-16.
Noldus Information Technology. (2019). Maze Basics: Sucrose Preference Test. Noldus.
Protocols.io. (2023).
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16).
UCSF IACUC. (2015). Forced Swim Test in Mice. UCSF Institutional Animal Care and Use Program.
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638.
Moret, C., & Briley, M. (2006). Catecholaminergic strategies for the treatment of major depression.
Gaszner, P., Miklya, I., Knoll, J., & Magyar, K. (2003). Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Life Sciences, 72(25), 2915-21.
ResearchGate. (n.d.). A standardization of the Novelty-Suppressed Feeding Test protocol in rats.
Delgado, P. L. (2000). Role of serotonergic and noradrenergic systems in the pathophysiology of depression and anxiety disorders.
Knoll, J., Miklya, I., Knoll, B., & Török, Z. (1999). (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British Journal of Pharmacology, 128(8), 1723-32.
JoVE. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
Liu, M. Y., Yin, C. Y., Zhu, L. J., Zhu, X. H., Xu, C., Luo, C. X., ... & Chen, H. (2018). Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress. Experimental and Therapeutic Medicine, 15(4), 3329-3335.
Star Protocols. (2024).
Blasco-Serra, A., Escrivá-Martínez, T., & La-Torre, A. (2017).
UCSF IACUC. (n.d.). Elevated Plus Maze. UCSF Institutional Animal Care and Use Program.
University of Iowa IACUC. (n.d.). Forced Swim Test v.3. University of Iowa Institutional Animal Care and Use Committee.
Methods. (n.d.). Behavioral tests Sucrose preference test (SPT) and body weight (BW).
Samuels Lab. (n.d.). Chapter 7 - Novelty-suppressed feeding in the mouse. Rutgers University.
NHMRC. (2023). Statement on the forced swim test in rodent models. National Health and Medical Research Council.
Asdaq, S. M. B., Al-Ghamdi, M. S., Al-Otaibi, F. M., Al-Yahya, A. A., Alhomrani, M., Al mohaini, M., & Al Hawaj, M. A. (2021). The Role Of Serotonergic and Catecholaminergic Systems For Possible Antidepressant Activity of Apigenin. Journal of King Saud University - Science, 33(5), 101481.
Ingenta Connect. (2006). Catecholaminergic Strategies for the Treatment of Major Depression. Ingenta Connect.
Application of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine in neuroblastoma cell culture
Investigating the Anti-Tumorigenic Potential of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine in Neuroblastoma Cell Culture Abstract This technical guide provides a comprehensive framework for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: March 2026
Investigating the Anti-Tumorigenic Potential of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine in Neuroblastoma Cell Culture
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, a compound with demonstrated anti-cancer properties, in the context of neuroblastoma. Neuroblastoma remains a significant challenge in pediatric oncology, and the exploration of novel therapeutic agents is paramount. This document outlines detailed protocols for the culture of relevant human neuroblastoma cell lines, SH-SY5Y and IMR-32, and a suite of assays to assess the compound's effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The methodologies are presented with an emphasis on scientific integrity and experimental causality, enabling researchers to generate robust and reproducible data.
Introduction: Rationale and Scientific Background
Neuroblastoma, an embryonal malignancy of the sympathetic nervous system, is characterized by significant clinical and biological heterogeneity. While some tumors may spontaneously regress, high-risk neuroblastoma is often aggressive and associated with poor patient outcomes. A critical need exists for the development of novel therapeutic strategies that can overcome chemoresistance and improve survival rates.
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, hereafter referred to as BPAP, has emerged as a compound of interest due to its observed anti-tumor effects in other cancer models, notably lung adenocarcinoma.[1][2][3] Studies have indicated that BPAP can inhibit tumor growth, with its mechanism of action potentially being dose-dependent.[3] High concentrations of BPAP have been suggested to directly inhibit key oncogenic signaling pathways, including the MAPK and Akt/mTOR pathways, while lower concentrations may induce a state of cellular senescence known as geroconversion.[3]
The PI3K/Akt/mTOR and MAPK/ERK signaling cascades are frequently dysregulated in neuroblastoma, contributing to tumor cell proliferation, survival, and resistance to therapy.[4][5][6][7][8][9][10][11] The aberrant activation of these pathways is often correlated with poor prognosis.[4][5][8] Therefore, the potential of BPAP to modulate these critical pathways makes it a compelling candidate for investigation in neuroblastoma.
This application note provides a detailed roadmap for the in vitro evaluation of BPAP's efficacy against neuroblastoma. The following sections offer step-by-step protocols for cell culture and a panel of robust assays to elucidate the compound's mechanism of action.
Materials and Reagents
Cell Lines
SH-SY5Y: A human neuroblastoma cell line derived from a bone marrow biopsy of a four-year-old female. These cells are adrenergic and express dopaminergic markers.[12][13] They grow as a mixture of floating and adherent cells and can be differentiated into a more mature neuronal phenotype.[12][13][14][15][16]
IMR-32: A human neuroblastoma cell line established from an abdominal mass of a 13-month-old male.[17] This cell line is characterized by the presence of two cell types: a small neuroblast-like cell and a large hyaline fibroblast.[17]
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[24][25][26][27]
Caspase-3/7 Activity Assay Kit (Colorimetric or Fluorometric)[28][29][30][31][32]
Propidium Iodide (PI) for cell cycle analysis[33][34][35][36]
RNase A
Antibodies for Western Blotting (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-p16INK4a, anti-Cyclin D1, anti-CDK4, anti-PCNA, anti-β-actin)
Experimental Protocols
Neuroblastoma Cell Culture
3.1.1. Cell Line Maintenance
Culture SH-SY5Y and IMR-32 cells in their respective complete growth media in T-75 flasks.
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[12][37]
Monitor cell growth daily. For SH-SY5Y, which grows in clumps, media changes every 48 hours are recommended.[38] IMR-32 cells may not reach 100% confluency and will pile up in patches.[17]
Subculture the cells when they reach 80-90% confluency.
Aspirate the old medium.
Wash the cell monolayer with sterile PBS.
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach.[17][19]
Neutralize the trypsin with 6-8 mL of complete growth medium.[17][19]
Centrifuge the cell suspension at 125 x g for 5 minutes.[17]
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
3.1.2. Preparation of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP) Stock Solution
Dissolve BPAP in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
Aliquot the stock solution and store at -20°C.
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Assessment of Cell Viability: MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22]
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
Treat the cells with a range of BPAP concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) and a positive control for cell death.
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[21][39]
Analyze the cells by flow cytometry within one hour.
Caption: Flow cytometry analysis of apoptosis using Annexin V/PI staining.
Caption: Cell Cycle Analysis Workflow.
Investigation of Signaling Pathways: Western Blotting
Western blotting can be used to assess the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR and MAPK/ERK pathways.
Treat cells with BPAP for a short duration (e.g., 30 minutes, 1 hour, 2 hours) to observe acute signaling changes.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies against phosphorylated and total Akt, ERK, and other proteins of interest overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A diagram illustrating the potential inhibitory effects of BPAP on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in neuroblastoma.
Caption: Hypothesized BPAP Signaling Inhibition.
Data Analysis and Interpretation
Cell Viability: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of BPAP at different time points using non-linear regression analysis.
Apoptosis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caspase Activity: Express caspase-3/7 activity as a fold change relative to the vehicle control.
Cell Cycle: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP) as a potential therapeutic agent for neuroblastoma. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including analysis of neuronal differentiation markers [16][40][41][42][43]and progression to in vivo animal models of neuroblastoma.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
The PI3K/Akt/mTOR pathway as therapeutic target in neuroblastoma. PubMed. [Link]
The PI3K/Akt/mTOR Pathway as Therapeutic Target in Neuroblastoma. Karger Publishers. [Link]
Cell Viability Assays. National Center for Biotechnology Information. [Link]
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]
Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]
Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Cytion. [Link]
Activation of the PI3K/Akt pathway in neuroblastoma. ASCO Publications. [Link]
Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. National Center for Biotechnology Information. [Link]
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
Post-Translational Regulation of the Activity of ERK/MAPK and PI3K/AKT Signaling Pathways in Neuroblastoma Cancer. IntechOpen. [Link]
Effect of iron on the activation of the MAPK/ERK pathway in PC12 neuroblastoma cells. ScienceDirect. [Link]
Dual-Targeting AKT2 and ERK in cancer stem-like cells in neuroblastoma. Oncotarget. [Link]
IMR-32 - BCRJ - Cell Line. Bioresource Collection and Research Center. [Link]
A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. National Center for Biotechnology Information. [Link]
Targeting Notch pathway induces growth inhibition and differentiation of neuroblastoma cells. Neuro-Oncology. [Link]
Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. National Center for Biotechnology Information. [Link]
Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma. PubMed. [Link]
Neuronal differentiation and long-term culture of the human neuroblastoma line SH-SY5Y. SpringerLink. [Link]
Identification of a Novel Gene Signature for Neuroblastoma Differentiation using a Boolean Implication Network. eScholarship.org. [Link]
Induction of morphological and functional differentiation of human neuroblastoma cells by miR-124. Indian Academy of Sciences. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Experimental Design for Assessing the Cognitive Effects of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine ((-)-BPAP)
Executive Summary & Pharmacological Rationale
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly known as (-)-BPAP, represents a paradigm shift in neuropharmacology. As a tryptamine-derived synthetic compound, it functions as a highly potent catecholaminergic and serotoninergic activity enhancer (CAE/SAE)[1].
Unlike classical amphetamines, (-)-BPAP does not induce spontaneous, baseline neurotransmitter release. Instead, it selectively amplifies the exocytosis of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) strictly in response to electrical impulse propagation[1][2]. Beyond its immediate monoaminergic facilitation, (-)-BPAP upregulates the synthesis of brain-derived neurotrophic factor (BDNF) and its receptor TrkB, conferring profound neuroprotective and cognitive-enhancing properties[3].
To rigorously evaluate these cognitive effects, this application note outlines a self-validating experimental architecture. The design utilizes a Tetrabenazine (TBZ) Depletion Challenge to prove that (-)-BPAP's efficacy relies on vesicular exocytosis[4], coupled with behavioral assays sensitive to both monoaminergic signaling (Shuttle Box) and neurotrophic remodeling (Morris Water Maze).
Fig 1. Dual-pathway mechanism of (-)-BPAP driving cognitive enhancement via monoamines and BDNF.
Experimental Workflow & Causality
Self-Validating System: This workflow is designed to validate causality. By measuring behavioral rescue in a TBZ-depleted model, we isolate the CAE/SAE mechanism. By subsequently quantifying BDNF/TrkB ex vivo, we establish a direct correlation between behavioral spatial memory improvement and molecular neurotrophic upregulation.
Fig 2. Sequential experimental workflow for validating the cognitive effects of (-)-BPAP.
Step-by-Step Experimental Protocols
Protocol 1: Subject Preparation and Pharmacological Intervention
Causality Insight: (-)-BPAP is effective at exceptionally low concentrations (femtomolar to picomolar ranges in vitro)[2]. Dosing must be tightly controlled to prevent receptor desensitization.
Acclimation: Habituate adult male Wistar rats (250-300g) to the vivarium for 7 days under a standard 12h light/dark cycle.
Cohort Stratification: Randomize subjects into four groups (N=12/group) as defined in Table 1.
Administration: Administer Tetrabenazine (2 mg/kg, i.p.) to induce monoamine depletion. Wait 30 minutes.
Intervention: Administer (-)-BPAP via subcutaneous (s.c.) injection at either 0.0001 mg/kg or 0.1 mg/kg[1]. Wait an additional 30 minutes before initiating behavioral testing to align with pharmacokinetic peaks[4].
Protocol 2: Two-Way Active Avoidance (Shuttle Box)
Causality Insight: The shuttle box task relies heavily on catecholamine-driven associative learning. (-)-BPAP's ability to antagonize TBZ-induced inhibition in this specific task proves its efficacy as an impulse-mediated enhancer[1][4].
Apparatus Setup: Place the subject in a two-compartment shuttle box equipped with a grid floor and automated weight transducers.
Conditioned Stimulus (CS): Initiate a 10-second auditory tone combined with a visual light cue.
Unconditioned Stimulus (US): If the subject fails to cross to the opposite compartment within the 10s CS window, deliver a 0.5 mA foot shock for up to 5 seconds.
Data Acquisition: Record responses automatically as "Avoidance" (crossing during CS), "Escape" (crossing during US), or "Failure" (no crossing).
Trial Density: Conduct 50 trials per day for 5 consecutive days.
Protocol 3: Morris Water Maze (MWM) for Spatial Memory
Causality Insight: Spatial memory consolidation is highly dependent on hippocampal BDNF/TrkB signaling[3]. This assay translates the molecular neurotrophic effects of (-)-BPAP into an observable cognitive phenotype.
Apparatus Setup: Fill a circular pool (150 cm diameter) with opaque water maintained at 22°C. Submerge a hidden escape platform 2 cm below the surface in the target quadrant.
Training Phase (Days 1-4): Release the subject from four randomized starting points. Allow 60 seconds to locate the platform. If unsuccessful, manually guide the subject to the platform and allow a 15-second consolidation period. Conduct 4 trials/day.
Probe Trial (Day 5): Remove the platform. Allow the subject to swim freely for 60 seconds.
Quantification: Utilize automated video tracking to calculate the percentage of time spent in the target quadrant and the frequency of platform location crossings.
Protocol 4: Ex Vivo Molecular Quantification (RT-PCR & ELISA)
Causality Insight: Measuring both mRNA and protein at 48 hours ensures that observed cognitive effects correlate with successful de novo protein synthesis, validating the sustained neurotrophic mechanism[3].
Tissue Harvesting: Euthanize subjects 48 hours post-final behavioral test. Rapidly dissect and isolate the mesencephalon and hippocampus on ice.
RNA Extraction: Homogenize tissue and extract total RNA using a standard TRIzol reagent protocol.
RT-PCR: Perform quantitative reverse transcription-polymerase chain reaction (RT-PCR) using specific primers for BDNF, TrkB, and GAPDH (internal control) to quantify mRNA fold changes[3].
Protein Quantification: Lyse the remaining tissue fraction and quantify BDNF protein levels using a highly sensitive sandwich ELISA kit, reading absorbance at 450 nm.
Data Presentation & Expected Outcomes
Table 1: Experimental Cohorts and Treatment Arms
Cohort
N
Treatment Paradigm
Mechanistic Purpose
1. Vehicle
12
Saline (i.p.) + Saline (s.c.)
Baseline behavioral and molecular reference.
2. TBZ Control
12
TBZ (2 mg/kg) + Saline (s.c.)
Monoamine depletion model (Negative Control).
3. Low Dose
12
TBZ + (-)-BPAP (0.0001 mg/kg)
Assess low-dose rescue of monoaminergic deficits.
4. High Dose
12
TBZ + (-)-BPAP (0.1 mg/kg)
Assess maximum cognitive enhancement & BDNF upregulation.
Cell-based assays to determine the cytotoxicity of (-)-BPAP
Application Note: Cell-Based Assays to Determine the Cytotoxicity and Therapeutic Window of (-)-BPAP Introduction & Background (-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-BPAP, is a highly potent,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cell-Based Assays to Determine the Cytotoxicity and Therapeutic Window of (-)-BPAP
Introduction & Background
(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-BPAP, is a highly potent, synthetic catecholamine and tryptamine activity enhancer[1]. Originally developed to counteract age-related neurological decline, (-)-BPAP exhibits a unique bi-modal concentration-response curve. At ultra-low concentrations (fM–pM), it acts as a specific enhancer, providing robust neuroprotection and cytoprotection to neuronal cells[1]. However, at significantly higher concentrations (µM–mM), non-specific effects emerge, necessitating rigorous cytotoxicity profiling to establish its therapeutic window and safety margins before downstream preclinical testing[1].
This application note details a robust, multiplexed cell-based assay protocol to evaluate the cytotoxicity of (-)-BPAP using standard neuronal models: rat pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cell lines[2].
Experimental Rationale & System Design
Expertise & Causality:
When evaluating compounds like (-)-BPAP that actively modulate neurotransmission and cellular metabolism, single-endpoint assays are prone to artifacts. Because (-)-BPAP functions as a metabolic and activity enhancer, relying solely on a metabolic assay (like MTT or Resazurin) could yield false positives for cell viability, as the drug may induce cellular hypermetabolism without actually increasing cell numbers.
Trustworthiness via Self-Validating Systems:
To ensure absolute data integrity, this protocol employs an orthogonal, multiplexed approach combining the MTT Assay (measuring mitochondrial reductase activity) and the LDH Release Assay (measuring plasma membrane rupture)[3].
The Logic: If (-)-BPAP at high doses induces metabolic stress without immediate cell death, MTT reduction may fluctuate independently of actual viability. The simultaneous measurement of Lactate Dehydrogenase (LDH) in the supernatant provides a definitive, independent marker of necrotic or late-apoptotic membrane compromise. If MTT decreases while LDH increases, true cytotoxicity is confirmed.
Visualizing the Assay Workflow and Mechanism
Caption: Multiplexed workflow for orthogonal validation of (-)-BPAP cytotoxicity using LDH and MTT assays.
Caption: Bi-modal concentration-dependent cellular response to (-)-BPAP exposure.
Step-by-Step Experimental Protocol
Materials Required:
PC12 and SH-SY5Y cell lines.
Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[2].
(-)-BPAP synthesized compound (purity >98%), dissolved in DMSO.
Harvest PC12 and SH-SY5Y cells at 80% confluency using 0.25% Trypsin-EDTA.
Resuspend cells in complete DMEM and determine cell count and baseline viability using Trypan Blue exclusion[2].
Seed cells into flat-bottom 96-well culture plates at a density of
1×104
cells/well (100 µL total volume per well).
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell attachment and recovery.
Step 2: Compound Preparation and Treatment
Prepare a 10 mM stock solution of (-)-BPAP in sterile DMSO.
Perform serial dilutions in serum-free DMEM to create a broad log-scale concentration gradient: 1 fM, 1 pM, 1 nM, 1 µM, 10 µM, 100 µM, and 1 mM.
Critical Causality Step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1%. Higher concentrations of DMSO will independently compromise lipid bilayers, confounding the LDH readout.
Aspirate the culture medium from the 96-well plates and gently wash the adherent cells with 1X PBS.
Add 100 µL of the (-)-BPAP treatment media to the respective wells. Include untreated controls, vehicle controls (0.1% DMSO), and a positive cytotoxicity control (e.g., 1% Triton X-100 added 45 minutes prior to the assay readout).
Following the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This prevents floating dead cells from being aspirated and artificially inflating the LDH signal.
Carefully transfer 50 µL of the supernatant from each well into a new, flat-bottom 96-well plate.
Add 50 µL of the LDH Reaction Mix to each well of the new plate.
Incubate at room temperature for 30 minutes in the dark.
Add 50 µL of Stop Solution and measure absorbance at 490 nm using a microplate reader[3].
Part B: MTT Assay (Metabolic Viability)
To the remaining 50 µL of medium and cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS).
Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a phase-contrast microscope.
Carefully aspirate the medium without disturbing the crystals at the bottom of the well.
Add 100 µL of DMSO to each well to solubilize the formazan. Incubate on a plate shaker for 10 minutes to ensure uniform dissolution.
Measure absorbance at 570 nm (using a reference wavelength of 630 nm to subtract background plastic noise)[4].
Data Presentation & Interpretation
Quantitative data must be normalized to the vehicle control (set at 100% viability for MTT and 0% cytotoxicity for LDH). The following table summarizes the expected bi-modal profile of (-)-BPAP based on its enhancer properties versus high-dose toxicity.
(-)-BPAP Concentration
Expected MTT Viability (%)
Expected LDH Release (%)
Cellular Phenotype / Interpretation
Vehicle (0.1% DMSO)
100 ± 5.0
< 5.0
Baseline Homeostasis
1 fM – 1 pM
105 – 115
< 5.0
Specific Enhancer Regulation (Safe/Protective)
1 nM – 1 µM
95 – 105
< 5.0
Neutral / Well-Tolerated
100 µM
70 – 85
15 – 25
Mild Non-Specific Toxicity
1 mM
< 40
> 60
Severe Cytotoxicity / Necrosis
Table 1: Representative cytotoxic profile of (-)-BPAP in neuronal cell lines across a log-scale concentration gradient, demonstrating the necessity of orthogonal validation.
References
Denes, L., Szilagyi, G., & Nagy, Z. (2006). Cytoprotective effect of two synthetic enhancer substances, (-)-BPAP and (-)-deprenyl, on human brain capillary endothelial cells and rat PC12 cells. Life Sciences, 79(11), 1034-1039.[Link]
Wang, Y., et al. (2018). Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption. In Vivo, 32(5), 1071-1076.[Link]
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio Analytical Services.[Link]
Kang, S. M., et al. (2015). Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress. Fishery and Aquatic Sciences, 18(1), 53-60.[Link]
Technical Support Center: Synthesis of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine
Welcome to the technical support center for the synthesis of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and enantiomeric purity of this important chiral amine. The synthesis of this compound, a potent and selective catecholaminergic activity enhancer, presents unique challenges that this guide aims to address directly.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Overall Yield of the Final Product
Question: My final yield of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine is consistently below expectations. What are the likely causes and how can I improve it?
Answer: Low overall yield can stem from several stages of the synthesis. A systematic evaluation of each step is crucial. The most common synthetic route involves the coupling of a benzofuran moiety with a chiral pentanamine derivative, often followed by N-propylation. A key method described in the literature is the reaction of α-lithiobenzofuran with an appropriate chiral precursor.[1]
Here is a breakdown of potential problem areas and their solutions:
Inefficient Lithiation of Benzofuran: The initial step of generating α-lithiobenzofuran is critical.
Causality: Incomplete deprotonation of benzofuran leads to unreacted starting material, which will not participate in the subsequent coupling reaction. Moisture in the reaction setup can quench the organolithium reagent.
Solution:
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
Use a freshly titrated and high-quality organolithium reagent (e.g., n-butyllithium).
Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Consider using a slight excess of the organolithium reagent (1.1-1.2 equivalents).
Poor Coupling with the Chiral Precursor: The nucleophilic addition of lithiated benzofuran to the electrophilic chiral synthon is the bond-forming step that defines the carbon skeleton.
Causality: The reactivity of the electrophile is paramount. Common precursors include (R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-methylnorvalinamide.[1][2] Steric hindrance or electronic effects can impede the reaction.
Solution:
Verify the purity and integrity of your chiral precursor.
Optimize the reaction temperature. While the initial lithiation may be performed at low temperatures, the coupling step might require warming to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
Suboptimal N-Propylation: The introduction of the propyl group onto the secondary amine can be inefficient.
Causality: The choice of propylating agent and reaction conditions are key. Common methods include reductive amination with propionaldehyde or direct alkylation with a propyl halide. Reductive amination is often preferred to avoid over-alkylation.[4]
Solution:
For reductive amination, use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is effective under mildly acidic conditions that favor imine formation.[4][5]
Ensure the correct stoichiometry of the aldehyde and reducing agent. An excess of the reducing agent (1.5-2.0 equivalents) is often used to drive the reaction to completion.[5]
Losses During Work-up and Purification: The final product is a basic amine, which can present challenges during extraction and purification.
Causality: Emulsion formation during aqueous work-up and product volatility or degradation on silica gel can lead to significant losses.
Solution:
During aqueous extraction, adjust the pH of the aqueous layer to >10 with a base like NaOH to ensure the amine is in its free base form and readily extracted into an organic solvent.
If column chromatography is necessary, consider deactivating the silica gel with triethylamine to prevent streaking and decomposition of the amine product.
Alternatively, purification via crystallization of a salt (e.g., hydrochloride salt) can be an effective method to obtain a pure, stable product.[6][7]
Issue 2: Poor Enantiomeric Excess (ee) of the Final Product
Question: The enantiomeric purity of my (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine is low. How can I improve the stereoselectivity?
Answer: Achieving high enantiomeric excess is paramount for this chiral molecule. The stereochemistry is typically introduced via a chiral starting material or a chiral catalyst.
Purity of Chiral Starting Material: The most direct approach to the (R)-enantiomer is to start with a highly enantiopure precursor.
Causality: If the starting chiral material, such as (R)-N-tosyl-2-propylaziridine or an (R)-norvaline derivative, has low enantiomeric purity, this will directly translate to a low ee in the final product.
Solution:
Source your chiral starting materials from a reputable supplier and verify their enantiomeric purity by chiral High-Performance Liquid Chromatography (HPLC) or other appropriate analytical techniques.
If synthesizing the chiral precursor in-house, ensure the asymmetric synthesis step is optimized for high stereoselectivity.
Racemization During the Reaction: Certain reaction conditions can lead to the erosion of enantiomeric purity.
Causality: Harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, can potentially cause racemization at the stereocenter.
Minimize reaction times; prolonged exposure to non-neutral pH or high temperatures can be detrimental.
If a protecting group is used on the amine, ensure the deprotection conditions are not harsh enough to cause racemization. For example, the removal of a tosyl group can often be achieved under conditions that preserve stereochemical integrity.[8]
Chiral Resolution as a Final Step: If a racemic or poorly enriched mixture is obtained, chiral resolution can be employed.
Causality: This approach separates the desired enantiomer from the unwanted one.
Solution:
Form diastereomeric salts using a chiral resolving agent, such as tartaric acid or its derivatives.[7][] The differing solubilities of the diastereomeric salts allow for their separation by crystallization.
Subsequent liberation of the free amine from the purified diastereomeric salt will yield the enantiopure product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to achieve high yields of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine?
A1: Based on published literature, a robust method involves the coupling of α-lithiobenzofuran with a chiral electrophile derived from (R)-norvaline.[1] This approach clearly defines the stereocenter from the outset. The subsequent functional group manipulations, such as reduction of a ketone and N-propylation via reductive amination, are generally high-yielding transformations.
Q2: Which reducing agent is best for the reductive amination step to introduce the N-propyl group?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations.[5] It is milder and more selective for imines over aldehydes or ketones compared to sodium borohydride (NaBH₄), which can prematurely reduce the starting aldehyde.[4] NaBH(OAc)₃ is also effective in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
Q3: My reductive amination is incomplete, and I observe residual imine. What should I do?
A3: Incomplete reduction of the imine is a common issue.[10][11]
Check Reagent Activity: Ensure your reducing agent is not degraded, as many borohydride reagents are moisture-sensitive.[5]
Optimize Stoichiometry: Use a slight excess of the amine and a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents) to push the reaction to completion.[5]
pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can be beneficial, but avoid strongly acidic conditions which can protonate the amine, rendering it non-nucleophilic.[5]
Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent. If the reaction is sluggish at room temperature, gentle heating might be necessary, but monitor for side reactions.[5]
Q4: How can I effectively purify the final amine product?
A4: Purification of chiral amines can be achieved through several methods:
Column Chromatography: Use silica gel deactivated with a small percentage of triethylamine in the eluent to prevent streaking and product loss.
Crystallization: Convert the free amine to a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization. This is often an excellent way to achieve high chemical and enantiomeric purity.[7]
Chiral HPLC/SFC: For analytical purposes and small-scale purification, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate enantiomers.[12]
Q5: Are there any biocatalytic methods available for this type of synthesis?
A5: Biocatalysis, particularly using transaminases, is a powerful method for the asymmetric synthesis of chiral amines.[13][14] While a specific protocol for (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine may not be widely published, the general principle involves the enzymatic reductive amination of a corresponding ketone precursor. This approach can offer excellent enantioselectivity and operates under mild, environmentally friendly conditions.[15]
Experimental Protocols and Data
Table 1: Reagent Stoichiometry for Reductive Amination
Reagent
Molar Equivalents
Purpose
(R)-1-(Benzofuran-2-yl)pentan-2-amine
1.0
Starting Material
Propionaldehyde
1.1 - 1.5
N-propylation
Sodium Triacetoxyborohydride
1.5 - 2.0
Reducing Agent
Acetic Acid
0.1 (catalytic)
Catalyst for imine formation
Dichloromethane (DCM)
-
Solvent
Protocol: N-Propylation via Reductive Amination
Imine Formation: Dissolve (R)-1-(Benzofuran-2-yl)pentan-2-amine (1.0 eq) in dichloromethane (DCM). Add propionaldehyde (1.2 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by TLC or LC-MS until the imine is fully consumed.
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization as described in the troubleshooting section.[5]
Visualizing the Workflow
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield issues.
References
Alexakis, A., et al. (2004). Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc. Journal of Organic Chemistry.
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. BenchChem.
PubMed. (2001). Enantioselective Synthesis and Absolute Configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a Highly Potent and Selective Catecholaminergic Activity Enhancer. PubMed.
PubMed. (2001). Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. PubMed.
Reddit. (2025).
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective...
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
Royal Society of Chemistry. (2023).
Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
Tetrahedron. (2001). Enantioselective Synthesis and Absolute Configuration of ( )-1-(Benzofuran-2-yl)-2-propylaminopentane, (( )-BPAP)
Wiley-VCH. (2019). Mechanistic Insight into the Catalytic Promiscuity of Amine Dehydrogenases: Asymmetric Synthesis of Secondary and Primary Amines. PubMed.
Technical Support Center: Overcoming Solubility Challenges with (-)-BPAP in Aqueous Solutions
Welcome to the technical support center for (-)-BPAP. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (-)-BPAP ((-)-1-(Benzofuran-2-yl)-2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (-)-BPAP. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (-)-BPAP ((-)-1-(Benzofuran-2-yl)-2-propylaminopentane) in their experiments. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the scientific rationale behind them, ensuring your experiments are both successful and reproducible.
Introduction to (-)-BPAP and its Solubility Profile
(-)-BPAP is a tryptamine-derived compound of significant interest for its activity as a monoaminergic activity enhancer.[1][2] Like many amine-containing compounds, its free base form is lipophilic and thus exhibits poor solubility in aqueous solutions. To address this, (-)-BPAP is commonly supplied as a hydrochloride (HCl) salt, a strategy frequently employed to enhance the aqueous solubility of basic drug candidates.[3][4]
The solubility of amine hydrochloride salts is highly dependent on the pH of the solution.[3] As a secondary amine, the nitrogen atom in (-)-BPAP can be protonated. Based on structurally similar compounds, the predicted pKa of the conjugate acid of (-)-BPAP is approximately 10.58. This means that at a pH below its pKa, the protonated, more water-soluble form of (-)-BPAP will predominate.
This guide will walk you through common questions and troubleshooting strategies to help you successfully prepare and use (-)-BPAP solutions in your research.
Q1: My (-)-BPAP hydrochloride powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?
This is a common observation. The limited solubility of (-)-BPAP HCl in neutral buffers is expected due to the equilibrium between the protonated (more soluble) and free base (less soluble) forms. At pH 7.4, a significant portion of the compound may exist in its less soluble free base form, leading to precipitation.
Here is a systematic approach to address this issue:
Troubleshooting Workflow for Dissolving (-)-BPAP HCl
Caption: Troubleshooting workflow for dissolving (-)-BPAP HCl.
Detailed Steps:
pH Adjustment: The most direct way to increase the solubility of (-)-BPAP HCl is to lower the pH of your aqueous buffer. By decreasing the pH, you shift the equilibrium towards the protonated, more soluble form of the amine.
Recommendation: Start by preparing your buffer at a pH of 4-5. You can use a citrate or acetate buffer system. For many amine hydrochlorides, a significant increase in solubility is observed in acidic conditions.[5]
Use of Co-solvents: If adjusting the pH is not compatible with your experimental design, or if you still experience solubility issues, preparing a concentrated stock solution in a water-miscible organic solvent is a standard technique.[6]
Recommended Solvents:
Dimethyl sulfoxide (DMSO): A powerful and common solvent for preparing high-concentration stock solutions.
Ethanol: Another effective and less cytotoxic option for many cell-based assays.
Polyethylene Glycol 400 (PEG400): This co-solvent is used in a commercially available solution of (-)-BPAP hydrochloride, indicating its suitability.[7][8] PEG400 is known to enhance the solubility of poorly soluble drugs.[5][9][10]
Protocol for Preparing a Stock Solution:
Weigh out the desired amount of (-)-BPAP HCl powder.
Add a small volume of your chosen organic solvent (e.g., DMSO) to the powder to create a high-concentration stock solution (e.g., 10-50 mM).
Vortex or sonicate gently until the solid is completely dissolved.
For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration. Crucially, ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO in cell-based assays). [6]
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their apparent aqueous solubility.[11][12][13] This can be a very effective method for compounds that are particularly challenging to dissolve.
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to improve the solubility of poorly soluble drugs.[11]
General Approach: Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the (-)-BPAP HCl. The formation of the inclusion complex can significantly enhance its solubility.
Q2: I need to prepare a solution of (-)-BPAP for an in vitro cell culture experiment. What is the best way to do this to avoid toxicity from the solvent?
When preparing solutions for cell culture, minimizing the concentration of organic solvents is critical to avoid artifacts and cytotoxicity.
Recommended Protocol for Cell Culture Experiments:
Prepare a High-Concentration Stock in DMSO:
Dissolve (-)-BPAP HCl in 100% DMSO to a concentration of 10-50 mM. Ensure the powder is completely dissolved.
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Prepare Intermediate Dilutions (if necessary):
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
Final Dilution into Cell Culture Medium:
When adding the (-)-BPAP solution to your cells, ensure the final concentration of DMSO is at a non-toxic level, typically below 0.5%.[6]
Example Calculation: To achieve a final concentration of 10 µM (-)-BPAP with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution in DMSO to 1 mL of cell culture medium.
Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO without the drug).
Workflow for Preparing (-)-BPAP for Cell Culture
Caption: Workflow for preparing (-)-BPAP solutions for cell culture experiments.
Q3: I am planning an in vivo animal study. How should I formulate (-)-BPAP for oral or parenteral administration?
For in vivo studies, the formulation strategy will depend on the route of administration and the required dose.
Oral Administration: Since (-)-BPAP is orally active in animals, a simple aqueous solution or suspension may be sufficient if the dose is low enough.[1]
Aqueous Solution: If the required dose can be dissolved in an acidic aqueous vehicle (e.g., pH 4-5), this is often the simplest approach.
Co-solvent System: A mixture of water and a biocompatible co-solvent like PEG400 can be used.[7][8] A formulation of water/PEG400 has been used for a commercially available (-)-BPAP solution.[7]
Suspension: If the dose is high and cannot be fully dissolved, a suspension can be prepared using a suitable vehicle (e.g., 0.5% methylcellulose in water).
Parenteral Administration (e.g., intravenous, subcutaneous): For injections, the solution must be sterile and precipitation upon administration must be avoided.
pH-Adjusted Saline: A sterile saline solution with the pH adjusted to the acidic range (e.g., pH 4-5) can be used.
Co-solvent Formulation: A formulation containing a biocompatible co-solvent such as PEG400 or propylene glycol in sterile water for injection is a common approach for poorly soluble drugs.[5][9]
Considerations for in vivo Formulations:
Tonicity: Ensure that the final formulation is isotonic, especially for parenteral routes.
Sterility: All parenteral formulations must be sterile-filtered.
Precipitation upon Injection: When using a co-solvent system, be mindful of the potential for the drug to precipitate when it comes into contact with physiological fluids. It may be necessary to optimize the co-solvent concentration to prevent this.
Summary of Key Parameters and Recommendations
Parameter
Recommendation
Rationale & References
Primary Solvent
Aqueous Buffer
For low concentrations where solubility is not a limiting factor.
pH Adjustment
Acidic pH (e.g., 4-5)
As a weak base, (-)-BPAP is more soluble at a pH below its pKa (~10.58).[3]
Co-solvents
DMSO, Ethanol, PEG400
To prepare high-concentration stock solutions.[6][7][8][9][10]
Final Organic Solvent Concentration
<0.5% for in vitro assays
To minimize solvent-induced artifacts and toxicity.[6]
Alternative Solubilization
Cyclodextrins (e.g., HP-β-CD)
To form inclusion complexes and increase apparent aqueous solubility.[11][12][13]
References
Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
pglchem. (n.d.). (-)-BPAP hydrochloride.
Alpha Chemical Co. (2023, May 23). PEG 400: Exploring Properties, Uses, and Benefits.
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
Journal of Advanced Pharmacy Education and Research. (n.d.). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
Wikipedia. (n.d.). Benzofuranylpropylaminopentane. Retrieved from [Link]
Drugs.com. (2025, June 2). Polyethylene Glycol 400: What is it and where is it used?. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
MDPI. (2023, July 28). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 21). 15.13: Amines as Bases. Retrieved from [Link]
PMC. (n.d.). (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Retrieved from [Link]
University of Glasgow. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]
Troubleshooting inconsistent results in (-)-BPAP behavioral studies
Welcome to the Technical Support & Troubleshooting Center for (-)-BPAP behavioral pharmacology. As a Senior Application Scientist, I frequently consult with research teams encountering high variability when transitioning...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for (-)-BPAP behavioral pharmacology. As a Senior Application Scientist, I frequently consult with research teams encountering high variability when transitioning from standard psychostimulants to catecholaminergic and serotonergic activity enhancers (CAE/SAE).
(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-BPAP, is a remarkably potent neuromodulator. Unlike traditional amphetamine-derivatives that force non-vesicular monoamine efflux, (-)-BPAP functions strictly as an enhancer of impulse propagation-mediated release[1]. Because its efficacy is entirely dependent on the endogenous firing state of the neuron, standard behavioral pharmacology protocols often require precise optimization to yield reproducible data.
Below is our comprehensive troubleshooting guide, detailing the causality behind common experimental anomalies, optimized workflows, and self-validating protocols.
Core Mechanism of Action: The Biphasic Enhancer
To troubleshoot (-)-BPAP, you must first understand its dual-action pharmacology. At ultra-low concentrations (picomolar to nanomolar), (-)-BPAP binds to the Trace Amine-Associated Receptor 1 (TAAR1), triggering Protein Kinase C (PKC)-mediated phosphorylation that enhances VMAT2 operation and vesicular exocytosis[2]. At much higher concentrations (micromolar), it loses this selective enhancer effect and behaves as a standard monoamine reuptake inhibitor[3].
(-)-BPAP biphasic signaling: TAAR1 vesicular release vs. reuptake inhibition.
Section 1: Pharmacodynamic & Dosing Anomalies
Q: Why am I seeing a U-shaped or biphasic dose-response curve in my locomotor assays?A: This is the most common pitfall when working with (-)-BPAP. Researchers accustomed to traditional psychostimulants often start dosing in the 1–10 mg/kg range. However, (-)-BPAP exhibits a biphasic dose-response curve[2].
Causality: At ultra-low doses (e.g., 0.1 µg/kg to 0.36 nmol/kg), (-)-BPAP acts as a highly selective CAE/SAE, enhancing the release of dopamine and serotonin only when the neuron fires[1][4]. If you increase the dose into the mg/kg range, the compound begins to inhibit monoamine reuptake, masking the enhancer effect and introducing off-target psychostimulant noise[3].
Solution: Calibrate your dosing downward. The optimal in vivo dose for the enhancer effect is typically around 0.1 µg/kg (s.c.)[1].
Quantitative Data Summary of (-)-BPAP Effects
Concentration / Dose
Target System / Assay
Observed Pharmacological Effect
Mechanism
10⁻¹⁴ to 10⁻¹² M
Isolated Rat Brain Stem
Significant enhancement of impulse-evoked DA, NE, and 5-HT release
Q: (-)-BPAP showed excellent efficacy in the Forced Swim Test (FST) but failed in the Social Interaction (SI) test. What went wrong?A: The discrepancy lies in the chronicity of your dosing regimen and the neuroplastic requirements of the behavioral model.
Causality: Acute administration of (-)-BPAP (tested 30–60 minutes post-injection) effectively attenuates immobility in the FST because the immediate enhancement of monoamine release directly drives active escape behavior[7]. However, complex behavioral deficits, such as impaired social interaction in olfactory bulbectomized (OB) rats, require structural neuroplasticity. Chronic administration (daily dosing for 14+ days) is required to ameliorate SI deficits, whereas acute administration will fail[7].
Solution: Match your dosing schedule to the biological timescale of the behavior. Use acute dosing for immediate motor/avoidance tasks, and chronic dosing for complex mood/social paradigms.
Standardized Experimental Protocols
Protocol A: Acute Evaluation in the Shuttle Box (Tetrabenazine-Induced Depression)
This protocol self-validates the CAE effect by requiring active impulse propagation to overcome chemically induced vesicular depletion.
Baseline Training: Train adult male Wistar rats in a shuttle box to avoid an electric foot-shock by crossing to the opposite chamber in response to a light/tone conditioned stimulus.
Depression Induction: Administer tetrabenazine (1 mg/kg s.c.) to induce monoamine depletion and inhibit avoidance performance.
Compound Administration: Inject (-)-BPAP at 0.1 µg/kg (s.c.) exactly 30 minutes prior to the testing session[1].
Testing: Place the animal in the shuttle box and record the restoration of successful avoidance responses. (-)-BPAP is approximately 130 times more potent than (-)-deprenyl in this specific assay[1][5].
Protocol B: Chronic Evaluation in Olfactory Bulbectomized (OB) Rats
Surgical Induction: Perform bilateral olfactory bulbectomy under anesthesia. Allow a 14-day recovery period for the hyperactive/social withdrawal phenotype to manifest[7].
Chronic Dosing: Administer (-)-BPAP daily for 14 to 21 days.
Washout: Conduct behavioral testing 24 hours after the final dose to ensure you are measuring sustained neuroplastic changes rather than acute monoamine release.
Social Interaction Scoring: Place two unfamiliar, weight-matched OB rats in an open field and blindly score active social interaction (sniffing, following) over 10 minutes[7].
Section 3: Formulation & Vehicle Artifacts
Q: My results vary wildly between cohorts using the same stock solution. Is the compound degrading?A: While (-)-BPAP HCl is highly water-soluble and chemically stable, the issue is likely physical adsorption, not chemical degradation.
Causality: Because (-)-BPAP is active at femtomolar to picomolar (10⁻¹⁴ to 10⁻¹² M) concentrations[1], serial dilutions in standard polystyrene or polypropylene microcentrifuge tubes result in significant loss of the active pharmaceutical ingredient (API) due to non-specific binding to the plastic walls.
Solution: Always perform serial dilutions for in vitro and ultra-low dose in vivo studies using silanized glass vials.
Step-by-step workflow for (-)-BPAP preparation and in vivo behavioral assay execution.
Q: Can I test (-)-BPAP in anesthetized animals to measure baseline neurotransmitter release?A: No. This is a fundamental misunderstanding of the CAE/SAE mechanism. (-)-BPAP does not cause continuous neurotransmitter leakage (unlike amphetamines)[2]. It only enhances the amount of transmitter released when an action potential reaches the terminal[1]. If the animal is deeply anesthetized and the neuronal pathway is silent, (-)-BPAP will appear to have zero effect. Your experimental model must feature active, firing neurons to observe the enhancer phenomenon.
References
Knoll, J., et al. "(-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain." British Journal of Pharmacology, 1999.
Shimazu, S., et al. "Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain." Bioorganic & Medicinal Chemistry, 2001.
Varga, B., et al. "Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum." International Journal of Molecular Sciences (MDPI), 2022.
Yoneda, F., et al. "Effects of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride [(-)-BPAP] in animal models of mood disorders." Behavioural Brain Research, 2008.
Knoll, J., et al. "Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain." Life Sciences, 2003.
Technical Support Center: Optimization of Dosage for In Vivo Studies with (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine ((-)-BPAP)
Welcome to the technical support center for researchers utilizing (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly known as (-)-BPAP. This guide is designed to provide you with in-depth, practical advice for opti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers utilizing (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly known as (-)-BPAP. This guide is designed to provide you with in-depth, practical advice for optimizing the dosage of this potent and selective monoaminergic activity enhancer in your in vivo studies. We will delve into the critical aspects of experimental design, from initial dose selection to troubleshooting common challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with (-)-BPAP in an in vivo setting.
Q1: What is the mechanism of action of (-)-BPAP and how does it influence dose selection?
A1: (-)-BPAP is a highly potent catecholaminergic and serotonergic activity enhancer.[1][2] Unlike traditional stimulants that cause a widespread release of neurotransmitters, (-)-BPAP selectively enhances the impulse-driven release of dopamine, norepinephrine, and serotonin.[3] This means it amplifies the natural firing patterns of neurons. Critically, it is reported to be over 100 times more potent than selegiline.[2] This high potency necessitates a very cautious approach to dose selection, starting with extremely low doses to avoid overstimulation of the central nervous system.
Q2: I have in vitro IC50 data for my cell-based assays. How can I use this to determine a starting dose for my in vivo studies?
A2: While in vitro data is a valuable starting point, direct extrapolation to an in vivo dose is not straightforward and should be done with caution. In vitro and in vivo systems have vastly different complexities, including factors like absorption, distribution, metabolism, and excretion (ADME) that are absent in a cell culture dish.[4] A common starting point for in vivo studies is to use a fraction of the in vitro effective concentration and then perform a dose-ranging study. For a compound as potent as (-)-BPAP, it is advisable to start with doses in the low microgram per kilogram range.
Q3: What are the typical routes of administration for (-)-BPAP in animal studies?
A3: The choice of administration route significantly impacts the bioavailability and pharmacokinetics of a compound.[5] For (-)-BPAP, subcutaneous (SC) and oral (PO) routes have been used in preclinical studies.[6][7] The oral route is often preferred for its clinical relevance, but initial studies may benefit from a parenteral route like SC or intravenous (IV) to bypass first-pass metabolism and establish a direct correlation between dose and systemic exposure.
Q4: How frequently should I administer (-)-BPAP to my animals?
A4: Dosing frequency is determined by the compound's half-life. Studies in rats have shown that (-)-BPAP has an elimination half-life of approximately 5.5 to 5.8 hours.[6] Based on this, a once or twice-daily dosing regimen may be appropriate to maintain steady-state concentrations. However, the optimal frequency should be confirmed through pharmacokinetic studies in your specific animal model.
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your in vivo experiments with (-)-BPAP.
Problem 1: High variability in behavioral or physiological responses within the same dose group.
Potential Cause: Inconsistent drug administration, animal stress, or biological variability.
Troubleshooting Steps:
Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, subcutaneous injection). Improper technique can lead to significant variations in the administered dose.
Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing and handling procedures before the study begins. Stress can significantly impact physiological and behavioral outcomes.
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.
Problem 2: Lack of a clear dose-response relationship.
Potential Cause: The selected dose range is too narrow or not centered around the effective concentrations. (-)-BPAP has been shown to have a biphasic or bell-shaped dose-response curve in some studies.[8]
Troubleshooting Steps:
Broaden the Dose Range: Conduct a wider dose-ranging study, including doses that are several orders of magnitude apart. For (-)-BPAP, this could mean testing doses from the very low µg/kg range up to the mg/kg range.
Include More Dose Levels: Increasing the number of intermediate dose levels can help to better define the shape of the dose-response curve.
Consider a Biphasic Response: Be aware that with some compounds, including (-)-BPAP, you may observe an effect at low doses that diminishes or even reverses at higher doses.[8] Your experimental design should be able to capture this.
Problem 3: Unexpected toxicity or adverse effects at presumed low doses.
Potential Cause: The high potency of (-)-BPAP may lead to significant on-target effects that manifest as toxicity, even at low concentrations.
Troubleshooting Steps:
Perform a Maximum Tolerated Dose (MTD) Study: A formal MTD study will help to identify the highest dose that can be administered without causing unacceptable adverse effects.[9][10]
Detailed Clinical Observations: Carefully monitor animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance.
Start with Ultra-Low Doses: Given the potency of (-)-BPAP, it is prudent to begin with doses in the nanogram or low microgram per kilogram range and escalate slowly.
Experimental Protocols
The following are detailed protocols for key experiments in optimizing your in vivo dosage of (-)-BPAP.
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safe and effective dose range of (-)-BPAP and to identify the MTD.
Standard laboratory equipment for animal handling and dosing
Methodology:
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 4-5 dose groups of (-)-BPAP.
Dose Selection: Based on available literature and the high potency of (-)-BPAP, a suggested starting dose range for mice could be: 0.001, 0.01, 0.1, 1, and 10 mg/kg.
Drug Preparation: Prepare fresh dosing solutions of (-)-BPAP in the chosen vehicle on each day of dosing.
Administration: Administer the designated dose to each animal via the chosen route (e.g., oral gavage).
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.
Data Analysis: Record all observations. The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or any signs of significant clinical distress.
Table 1: Example Dose-Ranging Study Design
Group
Treatment
Dose (mg/kg)
Number of Animals
1
Vehicle
0
5
2
(-)-BPAP
0.001
5
3
(-)-BPAP
0.01
5
4
(-)-BPAP
0.1
5
5
(-)-BPAP
1.0
5
6
(-)-BPAP
10.0
5
Protocol 2: Basic Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of (-)-BPAP in the chosen animal model.
Materials:
(-)-BPAP
Vehicle
Cannulated animals (if serial blood sampling is desired)
Blood collection supplies (e.g., EDTA tubes)
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
Dosing: Administer a single dose of (-)-BPAP to a group of animals (n=3-5) at a dose level determined to be safe from the MTD study.
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
Bioanalysis: Quantify the concentration of (-)-BPAP in the plasma samples using a validated analytical method.
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Visualizations
Experimental Workflow for In Vivo Dosage Optimization
Caption: Workflow for in vivo dosage optimization of (-)-BPAP.
Challenges in the scale-up synthesis of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine
Welcome to the Technical Support Center for the scale-up synthesis of (-)-BPAP ((R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine). (-)-BPAP is a highly potent monoaminergic activity enhancer (MAE)[1] that stimulates the im...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of (-)-BPAP ((R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine). (-)-BPAP is a highly potent monoaminergic activity enhancer (MAE)[1] that stimulates the impulse propagation-mediated release of catecholamines and serotonin in the brain[2].
Transitioning the enantioselective synthesis of (-)-BPAP from discovery-scale (milligrams) to multi-kilogram production introduces significant thermodynamic, regioselective, and purification challenges. This guide provides field-proven troubleshooting insights, validated protocols, and mechanistic explanations to ensure a robust scale-up campaign.
Process Overview & Synthetic Workflow
The core synthetic approach relies on the enantioselective coupling of benzofuran with an activated chiral aziridine, such as (R)-N-tosyl-2-propylaziridine, followed by deprotection and reductive amination[3].
Synthetic workflow for (-)-BPAP via chiral aziridine ring-opening.
Troubleshooting & FAQs
Q1: During the scale-up of benzofuran lithiation (10 L reactor), we observe a significant yield drop and the formation of ring-opened phenolic impurities. How do we mitigate this?A1: This is a classic heat-transfer limitation. The deprotonation of benzofuran by n-BuLi is highly exothermic. In traditional batch reactors, localized hot spots cause the unstable benzofuran-2-yl lithium intermediate to undergo ring-opening to 2-hydroxyphenylacetylene.
Causality & Solution: Advanced synthesis techniques, including flow chemistry, are critical to efficiently handle unstable intermediates[4]. Transitioning this step to a continuous flow reactor mitigates the issue by providing superior surface-area-to-volume ratios for instantaneous heat dissipation. If restricted to batch, use a cryogenic jacket (-85°C), ensure high-shear mixing, and dose n-BuLi subsurface at a rate strictly controlled by internal temperature (maintaining < -70°C).
Q2: The ring-opening of (R)-N-tosyl-2-propylaziridine by benzofuran-2-yl lithium yields a mixture of regioisomers. How can we enforce regioselectivity at scale?A2: Uncatalyzed organolithium additions to N-sulfonyl aziridines often suffer from poor regiocontrol due to the highly reactive, "hard" nature of the lithium nucleophile.
Causality & Solution: Transmetallation of the lithium species to a "softer" organocuprate is essential. By adding catalytic CuCN or CuI (10 mol%) to the benzofuran-2-yl lithium before aziridine introduction, you form a lower-valent cuprate intermediate. This softer nucleophile strictly prefers attack at the less sterically hindered C3 (methylene) position of the aziridine, preserving the chiral center at C2[3].
Q3: Detosylation of the intermediate using Na/NH₃(liq) is impossible for our pilot plant due to safety regulations. What is a scalable alternative?A3: Dissolving metal reductions are notoriously hazardous and difficult to scale.
Causality & Solution: We recommend switching the protecting group strategy from Tosyl (Ts) to Nosyl (Ns, 4-nitrobenzenesulfonyl) early in the discovery phase. The Nosyl group can be cleaved under mild, scalable conditions using a thiol (e.g., dodecanethiol) and K₂CO₃ in DMF. If you must proceed with the Tosyl intermediate, a scalable alternative is the use of Magnesium in methanol under sonication, or HBr/phenol/propionic acid at 90°C (though the latter requires careful monitoring to prevent racemization).
Q4: In the final reductive amination with propionaldehyde, we are seeing 15-20% of the over-alkylated (N,N-dipropyl) impurity. How do we control mono-alkylation?A4: Over-alkylation occurs because the secondary amine product ((-)-BPAP) is more nucleophilic than the primary amine starting material.
Causality & Solution: The key is controlling the imine formation equilibrium. Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) instead of NaBH₄. By pre-forming the imine with exactly 1.05 equivalents of propionaldehyde, and then adding the reductant portion-wise at pH 5.5, you starve the reaction of free aldehyde. This prevents the newly formed secondary amine from forming the iminium ion required for a second alkylation.
Quantitative Process Metrics
Process Parameter
Traditional Batch (5 L)
Optimized Scale-Up (Pilot)
Causality / Rationale
Lithiation Temperature
-78 °C (Cryogenic)
-20 °C (Flow Reactor)
High surface-area-to-volume ratio in flow prevents localized hot spots, allowing higher operating temps[4].
Aziridine Regioselectivity (C3:C2)
85:15
>99:1
Addition of Cu(I) catalyst softens the nucleophile, directing attack exclusively to the less hindered C3 position[3].
Reductive Amination Yield
65% (High over-alkylation)
92% (Controlled mono-alkylation)
Pre-forming the imine and strict pH control (5.5) prevents the secondary amine from reacting with excess aldehyde.
Overall Process Time
72 hours
24 hours
Continuous processing and elimination of cryogenic batch holds drastically reduce cycle times.
Self-Validating Protocol: Scale-Up Reductive Amination for (-)-BPAP
Objective: Conversion of the primary amine intermediate to the N-propyl target (-)-BPAP[5].
Materials: (R)-1-(benzofuran-2-yl)pentan-2-amine (1.0 eq), Propionaldehyde (1.05 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid, Dichloromethane (DCM).
Step 1: Imine Pre-formation
Charge a dry, nitrogen-purged reactor with the primary amine and DCM (10 vol).
Cool to 5°C. Add propionaldehyde dropwise over 30 minutes.
Causality: Pre-forming the imine before introducing the reductant prevents the highly reactive aldehyde from double-alkylating the final secondary amine product.
Validation Check: Monitor via in-line FTIR. The reaction is self-validating when the primary N-H stretch (~3300 cm⁻¹) disappears and the imine C=N stretch (~1660 cm⁻¹) plateaus. Do not proceed until >95% conversion.
Step 2: pH Adjustment & Activation
Add glacial acetic acid dropwise until the internal pH reaches 5.5 - 6.0.
Causality: NaBH(OAc)₃ is a mild reductant that specifically requires a slightly acidic environment to protonate the imine into a highly electrophilic iminium ion, enabling reduction at low temperatures.
Step 3: Reduction
Add NaBH(OAc)₃ portion-wise over 1 hour, maintaining internal temperature < 20°C.
Validation Check: A mild exotherm should be observed. Unlike NaBH₄, significant H₂ gas evolution indicates reagent decomposition (likely due to pH dropping below 5.0). If excessive bubbling occurs, pause addition and verify pH.
Step 4: Quench and Isolation
Quench the reaction with 1N NaOH until the aqueous layer reaches pH 10.
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Isolate the product as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude product to ensure stability and bioavailability[5].
References
Enantioselective Synthesis and Absolute Configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a Highly Potent and Selective Catecholaminergic Activity Enhancer. PubMed (Bioorg Med Chem).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIBW1-asdZODBLkUilLWTPwVcPYfHddoDTHzLeoQ55WyPxtwDg-taYQfoxGckTLlLoGXL4FMiD5aRf35WcDBHkFQxOULHzPStC2jWc2-o4FvjOQ6zsnfa15tecl71gjO9nBySs]
Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. PubMed (Bioorg Med Chem).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG12RCU6kEXRpXXYq7RV79O8OI-_Z30NVGkfCAmMcq4r9zyqiDjHqRk8D9T4lYkvs9PypVX6IysjLi_bk9bqhkJMoa_Gg8LdacSE3aDXtinMZsQ_xsHP2KIl8WmJTeM2av2OxMj]
Technical Support Center: Optimizing In Vitro Assays for (-)-BPAP
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams encountering reproducibility issues when working with (-)-BPAP ((-)-1-(Benzofuran-2-yl)-2-propylaminopen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams encountering reproducibility issues when working with (-)-BPAP ((-)-1-(Benzofuran-2-yl)-2-propylaminopentane). Unlike classical reuptake inhibitors or monoamine oxidase (MAO) inhibitors, (-)-BPAP is a highly potent, selective catecholaminergic and serotonergic activity enhancer (CAE/SAE)[1].
Because its mechanism relies on enhancing impulse-evoked neurotransmitter release without altering resting efflux[2], standard cell culture assays designed for traditional stimulants often fail to capture its efficacy. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your (-)-BPAP assays are robust, self-validating, and scientifically rigorous.
Mechanistic Overview & Pathway Visualization
To successfully troubleshoot (-)-BPAP experiments, you must understand the causality behind its cellular interactions. (-)-BPAP acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[3]. Activation of TAAR1 modulates vesicular monoamine transporter (VMAT) dynamics. Crucially, (-)-BPAP only amplifies neurotransmitter release during membrane depolarization; it does not trigger spontaneous exocytosis or reverse transporter flow under resting conditions[1][3].
Mechanism of (-)-BPAP enhancing impulse-evoked catecholamine release via TAAR1.
Troubleshooting FAQs
Q1: Why am I not observing an increase in dopamine release after (-)-BPAP treatment?
Causality & Solution: You are likely either measuring resting release rather than stimulated release, or you have missed the optimal concentration window.
Stimulus Dependence: (-)-BPAP does not alter baseline dopamine efflux[2]. Your experimental design must include a depolarization step (e.g., electrical stimulation or a high K+ buffer) to observe the enhancer effect.
Biphasic Dose-Response: (-)-BPAP exhibits a strict bell-shaped (biphasic) concentration-response curve. It is effective at low femto/picomolar concentrations (
10−12
to
10−11
mol/L) and again at micromolar concentrations (
10−6
to
10−5
mol/L)[2]. If you are testing in the nanomolar range (
10−9
mol/L), you may see no effect or even a paradoxical decrease in dopamine release[3].
Q2: Which cell line should I use for (-)-BPAP dopaminergic assays: PC12 or SH-SY5Y?
Causality & Solution: Both are viable, but human SH-SY5Y cells are generally preferred for translating findings to human neurodegenerative models. Undifferentiated SH-SY5Y cells continuously proliferate and express immature neuronal markers; however, when differentiated with Retinoic Acid (RA), they express mature dopaminergic markers like Tyrosine Hydroxylase (TH) and Dopamine-
β
-hydroxylase[4].
Furthermore, you must optimize your basal media. Studies show that Dulbecco's Modified Eagle's Medium (DMEM) yields an approximately 2-fold higher utilization rate of glutamine and essential amino acids compared to mixed media (DMEM/F12) for both cell lines, preventing premature growth cessation[5].
Table 1: Quantitative Comparison of PC12 vs. SH-SY5Y for (-)-BPAP Assays
Quantifying (-)-BPAP Enhanced Dopamine Release in Differentiated SH-SY5Y Cells
This protocol is designed as a self-validating system: it includes internal controls for baseline (resting) release and stimulus-evoked release to isolate the specific enhancer effect of (-)-BPAP.
Step-by-step workflow for evaluating (-)-BPAP in differentiated SH-SY5Y cells.
Step-by-Step Methodology:
Cell Seeding & Differentiation:
Seed SH-SY5Y cells at a density of
2×105
cells/cm
2
in DMEM supplemented with 10% Fetal Bovine Serum (FBS)[4].
After 24 hours, replace the media with differentiation media (DMEM + 1% FBS + 10
μ
M Retinoic Acid). Replace this media every 48 hours for 7 days to induce a mature, polarized dopaminergic phenotype[4].
Wash the differentiated cells twice with warm Krebs-Ringer HEPES (KRH) buffer (pH 7.4).
Incubate the cells in KRH buffer for 15 minutes at 37°C. Collect this buffer to quantify resting dopamine release. (If (-)-BPAP is later shown to increase this baseline, your cells are likely damaged or undergoing necrosis).
(-)-BPAP Treatment:
Prepare (-)-BPAP dilutions in KRH buffer. Critical: Prepare fresh from a frozen DMSO stock to prevent oxidation.
Apply (-)-BPAP at a final concentration of
10−11
mol/L (picomolar range)[2]. Incubate for 15 minutes at 37°C.
Depolarization (Self-Validation Step 2):
Remove the treatment buffer and immediately apply KRH buffer containing 50 mM KCl (with an equimolar reduction of NaCl to maintain osmolarity) +
10−11
mol/L (-)-BPAP.
Incubate for exactly 5 minutes at 37°C to evoke vesicular release.
Sample Collection & HPLC-ECD Analysis:
Collect the superfusate, stabilize it immediately with 0.1 M perchloric acid, and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.
Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dopamine concentrations.
References
Structure–activity studies leading to (−)1-(Benzofuran-2-yl)-2-propylaminopentane, ((−)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of Catecholamines and Serotonin in the brain
ResearchGate[Link]
Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum
PMC (NIH)[Link]
Regulation by Trace Amine-Associated Receptor 1 (TAAR1) of Dopaminergic-GABAergic Interaction in the Striatum: Effects of the Enhancer Drug (-)BPAP
PMC (NIH)[Link]
Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption
PMC (NIH)[Link]
Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology
PMC (NIH)[Link]
Technical Support Center: Troubleshooting (-)-BPAP Pharmacological Assays
Welcome to the Application Scientist Support Center for (-)-BPAP [(-)-1-(benzofuran-2-yl)-2-propylaminopentane]. As a highly potent, tryptamine-derived catecholaminergic and serotonergic activity enhancer (CAE/SAE), (-)-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center for (-)-BPAP [(-)-1-(benzofuran-2-yl)-2-propylaminopentane]. As a highly potent, tryptamine-derived catecholaminergic and serotonergic activity enhancer (CAE/SAE), (-)-BPAP presents unique pharmacological properties that often confound standard neurochemical assay protocols [1].
Unlike classical stimulants (e.g., amphetamines) that force uncontrolled vesicular depletion, or standard reuptake inhibitors, (-)-BPAP modulates the impulse-propagation mediated release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) [2]. This guide is designed to help researchers troubleshoot unexpected biphasic responses, off-target effects, and assay discrepancies when working with this compound.
Section 1: The Biphasic Dose-Response Anomaly
Q: I am conducting a [³H]-norepinephrine efflux assay using rat locus coeruleus slices. I observed a strong enhancer effect at 10 pM, but the effect completely disappeared when I increased the concentration to 10 nM. Is my compound degrading?
A: Your compound is not degrading; you have encountered the classic bipolar (biphasic) concentration-response curve characteristic of (-)-BPAP [3].
The causality behind this phenomenon lies in (-)-BPAP's concentration-dependent mechanism of action. At ultra-low concentrations (fM to pM range), (-)-BPAP acts as a pure CAE/SAE, selectively sensitizing the exocytotic machinery to electrical impulses without altering resting (basal) release [4]. However, as you escalate the dose into the nM–μM range, the compound begins to act as a norepinephrine and dopamine reuptake inhibitor (NDRI) and a weak serotonin reuptake inhibitor (SRI) [5]. This shift in target affinity masks the pure enhancer effect, leading to a U-shaped or bell-shaped efficacy curve in ex vivo slice preparations.
Table 1: Concentration-Dependent Pharmacological Profile of (-)-BPAP
Concentration Range
Primary Mechanism
Target Transmitters
Expected Experimental Outcome
fM – pM (10⁻¹⁴ - 10⁻¹² M)
CAE/SAE (Activity Enhancer)
DA, NE, 5-HT
Increased impulse-evoked exocytosis; no change in basal resting release.
nM – μM (10⁻⁹ - 10⁻⁶ M)
Reuptake Inhibition (NDRI/SRI)
DA, NE (Strong), 5-HT (Weak)
Blockade of DAT/NET; competitive inhibition of transporter-mediated uptake.
> μM (> 10⁻⁶ M)
Tyramine Antagonism / MAO-A
NE, DA
Inhibition of tyramine-induced release; weak MAO-A inhibition.
10⁻⁵ - 10⁻⁴ M
Neurotrophic Upregulation
NGF, BDNF, GDNF
Increased synthesis and secretion from cultured astrocytes.
Section 2: The Tyramine Paradox
Q: To validate the MAO-inhibitory properties of (-)-BPAP, I co-administered it with tyramine in a synaptosome superfusion system. Instead of the expected potentiation of NE release (the "cheese effect"), NE release was significantly inhibited. Why did my control fail?
A: Your control did not fail; it successfully demonstrated a critical safety feature of (-)-BPAP. While (-)-BPAP is a derivative of the MAO-B inhibitor selegiline ((-)-deprenyl), it lacks significant MAO inhibitory activity at pharmacological doses [1].
More importantly, (-)-BPAP has a high affinity for catecholamine transporters (DAT and NET), which are the same carriers tyramine uses to enter the neuron and displace vesicular stores. By binding to these transporters, (-)-BPAP competitively blocks tyramine uptake , thereby inhibiting tyramine-induced norepinephrine release [5]. This mechanism protects against the hypertensive crisis commonly associated with classical MAOIs.
Figure 1: Concentration-dependent mechanistic pathways of (-)-BPAP highlighting the divergence between low-dose enhancer effects and high-dose transporter/neurotrophic effects.
Section 3: Neurotrophic Confounders in Long-Term Cultures
Q: I am using (-)-BPAP in a 24-hour astrocyte culture assay to study monoamine dynamics, but I am seeing unexpected cellular proliferation and survival rates that don't align with simple neurotransmitter enhancement. What is causing this?
A: When performing prolonged incubations (e.g., 6 to 24 hours) at higher concentrations (10⁻⁵ to 10⁻⁴ M), (-)-BPAP exerts potent neurotrophic effects that are independent of its acute CAE/SAE action.
Research demonstrates that (-)-BPAP significantly upregulates the mRNA expression and subsequent protein synthesis of Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured astrocytes [3]. If your assay is only designed to measure monoamine efflux, these neurotrophic cascades will introduce confounding variables regarding cell viability and receptor sensitization. To isolate the CAE/SAE effect, restrict your assay window to acute timeframes (e.g., 30–60 minutes) and utilize the femtomolar to picomolar concentration range.
Section 4: Validated Methodology for Isolating the CAE/SAE Effect
To prevent the aforementioned issues, we recommend the following self-validating protocol for measuring the pure enhancer effect of (-)-BPAP using a [³H]-monoamine efflux assay [2].
Step-by-Step [³H]-Monoamine Efflux Protocol
Tissue Preparation: Rapidly dissect the target region (e.g., striatum for DA, locus coeruleus for NE, raphe nucleus for 5-HT) from the rat brain and prepare 0.3 mm thick slices using a McIlwain tissue chopper.
Radioligand Incubation: Incubate the slices in oxygenated Krebs solution containing the specific tritiated monoamine (e.g., [³H]-dopamine) for 30 minutes at 37°C to allow uptake into the vesicular stores.
Superfusion & Washout: Transfer the slices to a superfusion chamber. Superfuse with continuous oxygenated Krebs solution at a rate of 0.5 mL/min for 60 minutes to establish a stable basal resting release baseline. Critical: Do not add (-)-BPAP during this phase.
Drug Application (Low Dose): Introduce (-)-BPAP into the superfusion buffer strictly at a concentration of 10⁻¹² M (1 pM) to avoid triggering reuptake inhibition.
Electrical Stimulation: Apply an electrical field stimulation (e.g., 3 Hz, 2 ms pulse width, 60 V) for 3 minutes to trigger impulse-propagation mediated exocytosis.
Fraction Collection & Analysis: Collect the superfusate in 3-minute fractions and quantify the tritium overflow using liquid scintillation counting. The enhancer effect is validated if the stimulated release is significantly higher than the control, while the basal resting release remains unchanged.
Figure 2: Troubleshooting decision tree for in vitro (-)-BPAP neurochemical efflux assays.
References
Knoll, J., et al. "Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain." Bioorganic & Medicinal Chemistry, 2001. 1
Knoll, J., et al. "Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain." Life Sciences, 2003. 2
Shimazu, S., et al. "selegiline and R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] enhance the neurotrophic factor synthesis on cultured mouse astrocytes." Life Sciences, 2003.3
Miklya, I. "Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum." International Journal of Molecular Sciences, 2020. 4
Shimazu, S., et al. "Structure–activity studies leading to (−)1-(Benzofuran-2-yl)-2-propylaminopentane, ((−)BPAP)..." ResearchGate, 2001.5
Comparative Analysis of (-)-BPAP and Selegiline: Mechanisms of Monoamine Release Enhancement
Executive Summary In the landscape of neuropharmacology, the distinction between monoamine releasing agents (e.g., amphetamines) and activity enhancers is a critical boundary that dictates a compound's therapeutic viabil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of neuropharmacology, the distinction between monoamine releasing agents (e.g., amphetamines) and activity enhancers is a critical boundary that dictates a compound's therapeutic viability versus its potential for misuse. Releasing agents force continuous, uncontrolled neurotransmitter efflux by reversing membrane transporters. In contrast, activity enhancers only amplify exocytosis when a neuron is actively stimulated by an action potential[1].
This guide provides an in-depth comparative analysis of two pioneering enhancer substances: Selegiline (L-deprenyl) , the classical β-phenylethylamine (PEA)-derived catecholaminergic activity enhancer (CAE)[2], and (-)-BPAP ((-)-1-(benzofuran-2-yl)-2-propylaminopentane), a novel tryptamine-derived monoaminergic activity enhancer (MAE)[1]. For drug development professionals and neuroscientists, understanding the divergent receptor affinities, potency scales, and metabolic profiles of these two compounds is essential for designing next-generation neuroprotective and anti-aging therapeutics.
Mechanistic Causality: The "Enhancer" Effect
To design effective experimental protocols, researchers must first understand the causality behind how these compounds interact with presynaptic machinery.
Selegiline: The Dual-Action CAE
Selegiline is clinically recognized as an irreversible, suicide inhibitor of Monoamine Oxidase B (MAO-B)[3]. However, its neuroprotective and psychostimulant-like effects are largely driven by a secondary mechanism: it is a Catecholaminergic Activity Enhancer (CAE)[2]. At low concentrations (10⁻¹⁰ to 10⁻⁹ M), independent of its MAO-B inhibition, selegiline activates Trace Amine-Associated Receptor 1 (TAAR1)[4]. This agonism modulates ATP-sensitive potassium (KATP) channels, hyperpolarizing the presynaptic membrane and ultimately amplifying the action-potential-evoked vesicular release of dopamine (DA) and norepinephrine (NE)[5].
(-)-BPAP: The Broad-Spectrum MAE
(-)-BPAP was synthesized to isolate the enhancer effect from MAO inhibition and amphetamine-like metabolism[3]. Derived from endogenous tryptamine, (-)-BPAP is a Monoaminergic Activity Enhancer (MAE)[1]. Unlike selegiline, which is restricted to catecholamines, (-)-BPAP enhances the impulse-propagated release of dopamine, norepinephrine, and serotonin (5-HT)[1][6]. Furthermore, (-)-BPAP operates at astonishingly low concentrations (femtomolar to picomolar range) and interacts with Vesicular Monoamine Transporter-2 (VMAT2), exhibiting a characteristic bimodal, bell-shaped concentration-response curve[1][3].
Fig 1: Mechanistic pathways of (-)-BPAP and selegiline on monoamine vesicular exocytosis.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative pharmacological differences between (-)-BPAP and selegiline based on established in vitro and in vivo studies[1][3][4][6].
Pharmacological Property
Selegiline (L-deprenyl)
(-)-BPAP
Primary Classification
CAE & MAO-B Inhibitor
MAE (Monoaminergic Activity Enhancer)
Structural Derivation
β-Phenylethylamine (PEA)
Tryptamine
Target Neurotransmitters
Dopamine, Norepinephrine
Dopamine, Norepinephrine, Serotonin
In Vitro Enhancer Potency
10⁻¹⁰ to 10⁻⁹ M
10⁻¹⁴ to 10⁻¹² M (Femto/Picomolar)
Relative In Vivo Potency
Baseline (Reference)
~130x more potent than Selegiline
MAO-B Inhibition
Potent (Irreversible)
Negligible at enhancer concentrations
Metabolic Byproducts
L-amphetamine, L-methamphetamine
No amphetamine metabolites
Dose-Response Profile
Bimodal (Bell-shaped)
Bimodal (Bell-shaped)
Experimental Protocols: Self-Validating Systems
To accurately quantify the enhancer effect of these compounds, researchers must utilize an assay that differentiates between basal release (transporter reversal) and stimulated release (vesicular exocytosis). The following protocol for measuring [³H]-monoamine release is designed as a self-validating system: if the drug increases basal efflux prior to electrical stimulation, it is acting as a releasing agent, invalidating its classification as a pure enhancer[4][6].
Protocol: In Vitro [³H]-Dopamine / [³H]-Serotonin Release Assay
Phase 1: Tissue Preparation & Isotope Loading
Decapitate male Wistar rats and rapidly dissect the target brain regions on an ice-cold plate. Use the striatum for dopamine assays and the brain stem for serotonin assays[4][6].
Cut tissue into 0.3 mm thick slices using a McIlwain tissue chopper.
Incubate slices in oxygenated (95% O₂, 5% CO₂) Krebs solution at 37°C for 30 minutes.
Add the radioligand: 5 µCi/ml of[³H]-dopamine or [³H]-serotonin. Incubate for an additional 45 minutes to allow for reuptake and vesicular packaging.
Phase 2: Superfusion & Baseline Validation (The Control Mechanism)
Transfer the loaded slices to a micro-superfusion chamber.
Superfuse with oxygenated Krebs solution containing ascorbic acid (to prevent oxidation) at a rate of 0.5 ml/min.
Crucial Validation Step: Collect superfusate fractions every 3 minutes for 60 minutes prior to any stimulation. Causality: This washout period establishes the basal resting release. A stable baseline confirms tissue viability and ensures that subsequent drug applications can be accurately assessed for non-specific releasing properties[4].
Phase 3: Electrical Stimulation & Drug Application
S1 (Control Stimulation): Apply rectangular electrical pulses (3 Hz, 2 ms duration, 24 mA) for 3 minutes. Collect the superfusate to measure the baseline stimulated release (S1).
Drug Perfusion: Introduce the test compound (e.g., 10⁻¹² M (-)-BPAP or 10⁻⁹ M Selegiline) into the superfusion buffer. Perfuse for 15 minutes. Check: Monitor basal release during this period. It must remain unchanged[4].
S2 (Test Stimulation): Repeat the exact electrical stimulation parameters (3 Hz, 2 ms, 24 mA) in the presence of the drug. Collect the superfusate (S2).
Phase 4: Quantification
Solubilize the tissue slices to determine residual tritium content.
Measure the radioactivity of all superfusate fractions and the residual tissue using a liquid scintillation counter.
Calculate the fractional release. The primary metric of efficacy is the S2/S1 ratio . An S2/S1 ratio significantly greater than 1.0 (compared to a vehicle control) confirms the compound's identity as an activity enhancer[4].
Therapeutic Implications in Drug Development
The comparative neuropharmacology of (-)-BPAP and selegiline highlights a critical pivot in drug development for neurodegenerative diseases. While selegiline's MAO-B inhibition provides symptomatic relief in Parkinson's disease by preventing dopamine degradation[3], its amphetamine metabolites can induce cardiovascular and psychiatric side effects.
(-)-BPAP represents a refined evolutionary step. By isolating the enhancer mechanism and expanding it to include serotonergic networks[1], (-)-BPAP offers profound potential for treating major depressive disorder, Alzheimer's disease, and age-related cognitive decline without the metabolic liabilities of PEA derivatives[7]. Furthermore, recent longevity studies indicate that both compounds, at specific enhancer doses, may trigger tumor-manifestation-suppressing (TMS) regulations in the mammalian brain, opening novel avenues for prophylactic anti-aging therapies[8].
(−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PMC. Source: nih.gov.
USE OF THE SYNTHETIC ENHANCER SUBSTANCES (-)-DEPRENYL AND (-)-BPAP IN MAJOR DEPRESSION. Source: mppt.hu.
A longevity study with enhancer substances (selegiline, BPAP) detected an unknown tumor-manifestation-suppressing regulation in rat brain - PubMed. Source: nih.gov.
Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed. Source: nih.gov.
Pharmacology of selegiline - Wikipedia. Source: wikipedia.org.
Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PMC. Source: nih.gov.
Selegiline induces dopamine release through ATP-sensitive potassium channels in the rat caudate-putamen in vitro - PubMed. Source: nih.gov.
Validating the Efficacy of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine in Parkinson's Models: A Comparative Guide
For drug development professionals and neuropharmacologists, identifying compounds that not only alleviate the motor symptoms of Parkinson’s Disease (PD) but also halt dopaminergic degeneration remains the ultimate objec...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and neuropharmacologists, identifying compounds that not only alleviate the motor symptoms of Parkinson’s Disease (PD) but also halt dopaminergic degeneration remains the ultimate objective. (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine , widely designated in literature as (-)-BPAP , represents a profound shift in this pursuit.
Developed as a tryptamine-derived successor to the phenylethylamine derivative (-)-Deprenyl (Selegiline), (-)-BPAP is a highly selective Catecholaminergic and Serotonergic Activity Enhancer (CAE/SAE) . This guide provides an objective, data-driven comparison of (-)-BPAP against standard alternatives, alongside self-validating experimental protocols to rigorously evaluate its efficacy in PD models.
Mechanistic Paradigm: CAE/SAE vs. MAO-B Inhibition
The pharmacological limitation of traditional MAO-B inhibitors (like high-dose Deprenyl) is their reliance on preventing the enzymatic breakdown of dopamine, which does not inherently stimulate the physiological release of the neurotransmitter. Conversely, the CAE/SAE mechanism amplifies the impulse-propagation-mediated release of newly synthesized monoamines.
As demonstrated by [1], (-)-BPAP is approximately 130 times more potent than (-)-Deprenyl in its enhancer capacity and is entirely devoid of MAO-B inhibitory activity at therapeutic doses. Furthermore, (-)-BPAP exerts direct neuroprotective effects by stabilizing the mitochondrial membrane potential (
) and inducing anti-apoptotic Bcl-2 proteins.
Mechanistic pathways of (-)-BPAP vs. (-)-Deprenyl in Parkinson's disease models.
Quantitative Comparative Efficacy
To contextualize (-)-BPAP's performance, the following table synthesizes its pharmacological profile against (-)-Deprenyl and (-)-PPAP (Phenylpropylaminopentane), its direct structural predecessor.
Pharmacological Metric
(-)-BPAP
(-)-Deprenyl (Selegiline)
(-)-PPAP
Primary Mechanism
Pure CAE/SAE
MAO-B Inhibitor & Mild CAE
Pure CAE
Enhancer Potency (In Vivo)
~0.0001 mg/kg
~0.01 mg/kg
~0.05 mg/kg
MAO-B Inhibition
Negligible at therapeutic doses
High (Irreversible)
Negligible
Neuroprotection (SH-SY5Y)
High (Bcl-2 induction)
Moderate
Low
Motor Deficit Reversal
Highly efficacious (1-3 mg/kg)
Efficacious (requires higher doses)
Moderate
Neurotrophic Upregulation
NGF, BDNF, GDNF (up to 120x)
Mild NGF upregulation
Minimal
In Vitro Validation: Neuroprotection Against Endogenous Toxins
Standard oxidative stress models (e.g.,
exposure) often fail to replicate the specific pathogenesis of PD. To validate (-)-BPAP’s neuroprotective efficacy, researchers utilize N-methyl(R)salsolinol (NM(R)Sal) , an endogenous dopaminergic neurotoxin detectable in the cerebrospinal fluid of PD patients[2].
In vitro neuroprotection workflow using SH-SY5Y cells and NM(R)Sal.
Protocol 1: SH-SY5Y Apoptosis Rescue Assay
1. Cell Culture & Seeding:
Step: Seed human dopaminergic neuroblastoma SH-SY5Y cells at
cells/well in 96-well plates.
Causality: SH-SY5Y cells express tyrosine hydroxylase and dopamine transporters, making them an accurate in vitro proxy for human substantia nigra neurons.
2. Pre-treatment with (-)-BPAP:
Step: Incubate cells with (-)-BPAP at concentrations ranging from
M to
M for 2 hours.
Causality: A 2-hour pre-incubation is critical. It provides sufficient time for (-)-BPAP to initiate intracellular signaling cascades—specifically the transcriptional upregulation of anti-apoptotic Bcl-2 proteins—prior to the toxic insult.
3. Neurotoxin Challenge:
Step: Introduce 250 µM NM(R)Sal to the culture medium and incubate for 24 hours.
Causality: NM(R)Sal specifically induces mitochondrial permeability transition (MPT) pore opening, leading to cytochrome c release and apoptosis. This isolates mitochondrial stabilization as the variable being tested.
4. Endpoint Quantification (MTT & JC-1):
Step: Assess cell viability using the MTT assay and mitochondrial membrane potential using JC-1 dye fluorescence.
Causality: MTT measures mitochondrial metabolic rate, directly correlating with (-)-BPAP's proposed mechanism of mitochondrial protection. JC-1 shifts from red to green fluorescence upon
depolarization, providing a highly sensitive, self-validating metric of mitochondrial integrity.
System Validation: If JC-1 red fluorescence is maintained in the (-)-BPAP treated group compared to the NM(R)Sal group, the mechanism of action (mitochondrial stabilization) is successfully verified.
In Vivo Validation: Reversal of Motor Deficits
To evaluate the functional CAE/SAE effect of (-)-BPAP, the reserpine-induced hypolocomotion model is utilized. Reserpine irreversibly blocks the Vesicular Monoamine Transporter (VMAT), leading to profound depletion of monoamines and mimicking the akinesia seen in advanced PD [3].
Step: Administer reserpine (5 mg/kg, s.c.) to male Wistar rats 18 hours prior to behavioral testing.
Causality: The 18-hour window ensures complete vesicular depletion. Any subsequent motor recovery cannot be attributed to spontaneous vesicular release, forcing the assay to measure the drug's ability to mobilize newly synthesized cytoplasmic dopamine via the impulse-evoked enhancer mechanism.
2. (-)-BPAP Administration:
Step: Administer (-)-BPAP HCl (1-3 mg/kg, s.c.).
Causality: While (-)-BPAP shows enhancer effects at much lower doses, the 1-3 mg/kg range is optimized to overcome the severe, near-total dopaminergic blockade induced by high-dose reserpine.
3. Behavioral Quantification:
Step: Immediately place subjects in automated photocell activity cages. Record locomotor activity (ambulations) continuously for 2 hours. Concurrently, score ptosis (eyelid drooping) on a 0-4 scale.
Causality: Automated photocell cages eliminate observer bias, providing an objective, self-validating dataset of motor function. Ptosis scoring acts as a secondary, independent metric of central sympathetic tone recovery.
Internal Validation Checkpoints:
Receptor Specificity Check: Co-administer a D1 receptor antagonist (e.g., SCH 23390). If (-)-BPAP's motor rescue is attenuated, it validates that the behavioral recovery is strictly mediated by dopaminergic system activation, not off-target stimulant effects.
Translational Outlook
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine ((-)-BPAP) represents a highly refined pharmacological tool. By decoupling the impulse-evoked monoamine enhancer effect from MAO-B inhibition, it offers researchers a cleaner mechanism to study dopaminergic rescue. Its dual action—potent CAE/SAE activity combined with direct mitochondrial Bcl-2 induction—makes it a superior candidate for both symptomatic relief and disease-modifying neuroprotection in Parkinson's models compared to legacy compounds like Selegiline.
References
Knoll J, Miklya I, Knoll B, Markó R, Kelemen K. (1999). "(−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain." British Journal of Pharmacology. URL:[Link]
Shimazu S, Takahata K, Katsuki H, Yoneda F, Akaike A. (2001). "(-)-1-(Benzofuran-2-yl)-2-propylaminopentane enhances locomotor activity in rats due to its ability to induce dopamine release." European Journal of Pharmacology. URL:[Link]
Maruyama W, Takahashi T, Naoi M. (2004). "Neuroprotective function of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, [R-(-)-BPAP], against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in human dopaminergic neuroblastoma SH-SY5Y cells." Life Sciences. URL:[Link]
A Comparative Analysis of (-)-BPAP and Traditional Antidepressants in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the novel psychoactive agent (-)-BPAP ((-)-1-(benzofuran-2-yl)-2-propylaminopentane) and traditional...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the novel psychoactive agent (-)-BPAP ((-)-1-(benzofuran-2-yl)-2-propylaminopentane) and traditional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). The focus is on their differential effects and mechanisms of action as observed in established preclinical animal models of depression and anxiety. This document is intended to serve as a technical resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction: The Evolving Landscape of Antidepressant Research
The treatment of major depressive disorder (MDD) has been dominated by pharmaceuticals that primarily target monoaminergic systems.[1][2] Classical TCAs and the more refined SSRIs have been the cornerstone of therapy for decades, both functioning, albeit with different specificities, by increasing the synaptic availability of serotonin and/or norepinephrine.[3][4][5] However, a significant portion of patients exhibit inadequate response or treatment resistance to these conventional therapies, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.
(-)-BPAP has emerged as a compound of interest due to its unique pharmacological profile. It acts as a potent enhancer of impulse-driven monoamine release—affecting dopamine, norepinephrine, and serotonin—and also as a monoamine reuptake inhibitor.[6][7][8] This dual action suggests a broader and potentially more robust modulation of monoaminergic neurotransmission compared to traditional antidepressants. This guide will dissect the available preclinical evidence from animal models to provide a comparative perspective on the efficacy and underlying neurobiology of (-)-BPAP versus established antidepressants.
Mechanisms of Action: A Tale of Two Approaches
The fundamental difference between (-)-BPAP and traditional antidepressants lies in their primary mechanism for elevating synaptic monoamine levels.
Traditional Antidepressants (SSRIs and TCAs): The Reuptake Inhibition Model
SSRIs, such as fluoxetine, and TCAs, like imipramine, exert their effects by blocking the presynaptic transporters for serotonin (SERT) and/or norepinephrine (NET).[3][4][5] This inhibition of reuptake leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor signaling. While effective, this mechanism is often associated with a delayed onset of therapeutic action and a range of side effects.
(-)-BPAP: Enhancing Impulse-Mediated Release
(-)-BPAP operates through a more dynamic mechanism. It enhances the amount of neurotransmitter released per nerve impulse.[7][8][9] This means that while the pattern of neuronal firing remains unchanged, the "message" is amplified at the point of release. This is fundamentally different from the uncontrolled flood of neurotransmitters caused by stimulants like amphetamine.[9] Studies have shown that the antidepressant-like effects of (-)-BPAP are, at least in part, mediated by the dopaminergic system, as they can be blocked by dopamine receptor antagonists.[6]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams have been generated using Graphviz.
Figure 1: Mechanism of Traditional Antidepressants (SSRIs/TCAs).
Figure 2: Mechanism of (-)-BPAP Action.
Comparative Efficacy in Animal Models of Depression
The antidepressant potential of novel compounds is typically assessed in a battery of behavioral tests in rodents. These models, while not perfectly replicating human depression, are valuable for screening drugs with potential antidepressant activity.
Forced Swim Test (FST) and Tail Suspension Test (TST)
The FST and TST are the most common screening tools for antidepressants.[4][10][11][12][13] They are based on the principle of "behavioral despair," where rodents, after initial escape attempts, adopt an immobile posture. Antidepressants are expected to reduce this immobility time.
Acute Administration: A study by Török et al. (2008) found that acute administration of both (-)-BPAP and the TCA imipramine significantly reduced immobility time in the mouse FST, suggesting antidepressant-like effects for both compounds in this acute model.[6]
Chronic Administration: Interestingly, the same study reported that chronic administration of (-)-BPAP did not significantly alter immobility in the FST.[6] This contrasts with many traditional antidepressants, which often require chronic administration to see behavioral effects in some models.[14] This finding suggests that the acute effects of (-)-BPAP in the FST may be more pronounced or that tolerance develops to its effects on this specific behavior with repeated dosing.
Chronic Stress Models: A More Translationally Relevant Paradigm
Chronic stress models, such as chronic unpredictable mild stress (CUMS) and social defeat, are considered to have higher face and construct validity for human depression.[14][15] These models induce a state of anhedonia (a core symptom of depression) and other depressive-like behaviors.
Forced Swimming-Induced Impairment of Social Interaction: In a model where forced swimming was used as a stressor to induce social withdrawal in mice, chronic (but not acute) treatment with (-)-BPAP significantly ameliorated the impairment in social interaction behavior.[6] In contrast, chronic imipramine only showed a non-significant trend towards improvement.[6] This suggests that (-)-BPAP may have a more robust effect on the social deficits associated with chronic stress.
Olfactory Bulbectomy (OB) Model: The OB model in rats is another widely used model of depression that is sensitive to chronic antidepressant treatment. Chronic administration of (-)-BPAP in OB rats significantly improved social interaction deficits, prepulse inhibition (a measure of sensorimotor gating often impaired in psychiatric disorders), and fear learning.[6] Furthermore, (-)-BPAP showed a tendency to improve sexual dysfunction in these animals, an effect not observed with imipramine.[6]
Quantitative Data Summary
The following table summarizes the key comparative findings from the Török et al. (2008) study.
Animal Model & Behavioral Test
Drug & Dosing
Key Finding
Mouse Forced Swim Test (FST)
(-)-BPAP (acute)
Significant decrease in immobility time.
Imipramine (acute)
Significant decrease in immobility time.
(-)-BPAP (chronic)
No significant effect on immobility.
Mouse Social Interaction (Post-FST)
(-)-BPAP (chronic)
Significantly ameliorated social interaction impairment.
Imipramine (chronic)
Non-significant trend towards amelioration.
Rat Olfactory Bulbectomy (OB) Model
- Social Interaction
(-)-BPAP (chronic)
Significantly ameliorated social interaction impairment.
- Prepulse Inhibition
(-)-BPAP (chronic)
Significantly ameliorated impairment.
- Tone-Cue Fear Learning
(-)-BPAP (chronic)
Significantly ameliorated impairment.
- Sexual Behavior
(-)-BPAP (chronic)
Trend towards improvement.
Imipramine (chronic)
No effect on sexual dysfunction.
Experimental Protocols
For the sake of scientific integrity and reproducibility, detailed protocols for the key behavioral assays are provided below.
Forced Swim Test (FST) Protocol (Rodent)
This protocol is adapted from standard procedures described in the literature.[4][10][16]
Figure 3: Forced Swim Test (FST) Experimental Workflow.
Step-by-Step Methodology:
Apparatus: A transparent glass cylinder (25 cm height, 11.5 cm diameter) is filled with water (23-25°C) to a depth of 19 cm, preventing the animal from touching the bottom or escaping.[4]
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
Procedure: Each animal is gently placed into the center of the cylinder.
Duration: The total test duration is 6 minutes.[4]
Scoring: An observer, blind to the treatment groups, scores the total time the animal remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
Data Analysis: The immobility time for each animal is recorded, and statistical comparisons are made between treatment groups.
Tail Suspension Test (TST) Protocol (Mouse)
This protocol is based on established methods for assessing antidepressant-like activity.[11][12][13]
Figure 4: Tail Suspension Test (TST) Experimental Workflow.
Step-by-Step Methodology:
Apparatus: A commercially available or custom-made tail suspension apparatus is used. This typically consists of a box that is open on one side, with a hook or bar from which the animal can be suspended.
Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The other end of the tape is then attached to the suspension bar, so the mouse hangs vertically.
Duration: The test is conducted for a period of 6 minutes.[10][11]
Scoring: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Data Analysis: Immobility times are compared across different treatment groups using appropriate statistical methods.
Neurobiological Correlates: Beyond Behavior
While behavioral models are crucial, understanding the underlying neurobiological changes provides a more complete picture of a drug's effects.
Dopaminergic System: As mentioned, the effects of (-)-BPAP on social interaction are blocked by dopamine antagonists, strongly implicating the dopaminergic system in its therapeutic action.[6] This is a key differentiator from SSRIs, which primarily target the serotonergic system. While some TCAs have effects on norepinephrine and dopamine reuptake, the primary "enhancer" mechanism of (-)-BPAP on dopamine release is unique.
Neurogenesis: A leading hypothesis for the action of traditional antidepressants is their ability to promote adult hippocampal neurogenesis.[17] Chronic, but not acute, treatment with various classes of antidepressants has been shown to increase the proliferation and survival of new neurons in the dentate gyrus. It is proposed that this structural plasticity contributes to the therapeutic effects of these drugs. The effects of (-)-BPAP on neurogenesis have not been extensively reported in the searched literature and represent an important area for future investigation.
Conclusion and Future Directions
The preclinical data reviewed in this guide suggest that (-)-BPAP holds promise as a novel antidepressant with a distinct mechanism of action compared to traditional SSRIs and TCAs. Its ability to enhance impulse-mediated monoamine release, particularly its significant impact on the dopaminergic system, may offer therapeutic advantages, especially in patient populations with symptoms that are refractory to conventional treatments.
The superior efficacy of chronic (-)-BPAP in ameliorating social deficits in stress-based animal models is particularly noteworthy and warrants further investigation.[6] Additionally, the observation that (-)-BPAP may alleviate sexual dysfunction, a common and often debilitating side effect of SSRIs, suggests a potentially improved side-effect profile.[6]
Future research should focus on several key areas:
Direct, head-to-head comparisons of (-)-BPAP with a wider range of traditional antidepressants (including SNRIs) in various chronic stress models.
Investigation of the effects of (-)-BPAP on adult hippocampal neurogenesis to determine if this is a shared or divergent mechanism of action.
Elucidation of the precise molecular targets through which (-)-BPAP enhances impulse-mediated neurotransmitter release.
Dose-response studies to establish the optimal therapeutic window for its antidepressant-like effects.
By continuing to explore the unique pharmacology of compounds like (-)-BPAP, the field of psychiatric drug discovery can move beyond simple reuptake inhibition and towards more nuanced and potentially more effective treatments for major depressive disorder.
References
Török, T., et al. (2008). Effects of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride [(-)-BPAP] in animal models of mood disorders. Behavioural Brain Research, 189(2), 247-255. [Link]
Principium Psychiatry. How do Antidepressants Work? [Link]
Knoll, J., et al. (2003). (−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. British Journal of Pharmacology, 140(1), 135-146. [Link]
Miklya, I., et al. (2003). Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. Life Sciences, 73(1), 89-99. [Link]
Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. [Link]
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Ghasemi, M., et al. (2010). Fluoxetine treatment supports predictive validity of the three hit model of depression in male PACAP heterozygous mice and underpins the impact of early life adversity on therapeutic efficacy. Frontiers in behavioral neuroscience, 4, 15. [Link]
Mankar, S. S., et al. (2019). Antidepressant in animal models of depression and study of cognitive property. ResearchGate. [Link]
Cooper, A. (1988). Animal models used in prediction of antidepressant effects in man. Journal of clinical psychiatry. [Link]
Xu, H., et al. (2025). Assessment of the Neuroprotective Effect of Continuous Positive Airway Pressure in Obstructive Sleep Apnea: Can Static Metrics Map Dynamic Pathology?. American Journal of Respiratory and Critical Care Medicine. [Link]
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Dulawa, S. C., & Hen, R. (2015). Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. PloS one, 10(7), e0132696. [Link]
Fan, Z., et al. (2025). Assessment of the Neuroprotective Effect of Continuous Positive Airway Pressure in Obstructive Sleep Apnea: Can Static Metrics Map Dynamic Pathology?. American Journal of Respiratory and Critical Care Medicine. [Link]
Trullas, R., & Skolnick, P. (1993). Individual differences in response to imipramine in the mouse tail suspension test. Psychopharmacology, 112(1), 123-128. [Link]
Stahl, S. M. (1998). Mechanism of action of antidepressant medications. Journal of Clinical Psychiatry, 59(Suppl 4), 5-14. [Link]
Nowak, K., et al. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI. [Link]
Gould, T. D. (Ed.). (2011). Animal models of depression and neuroplasticity: assessing drug action in relation to behavior and neurogenesis. Springer Nature. [Link]
Ferraz-de-Paula, V., et al. (2025). Machine Learning-Based Model for Behavioral Analysis in Rodents: Application to the Forced Swim Test. bioRxiv. [Link]
Liu, X., & Gershenfeld, H. K. (2001). Genetic differences in the tail-suspension test and its relationship to imipramine response among 11 inbred strains of mice. Biological psychiatry, 49(7), 575-581. [Link]
Zhang, L., et al. (2021). Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression?. Frontiers in pharmacology, 12, 701068. [Link]
Sari, L. T. O., et al. (2021). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in behavioral neuroscience, 15, 680693. [Link]
Bogdanova, O. V., et al. (2013). Factors influencing behavior in the forced swim test. Physiology & behavior, 118, 227-239. [Link]
Zelek-Molik, A., & Błasiak, A. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in behavioral neuroscience, 7, 168. [Link]
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Validation of (-)-BPAP’s Mechanism of Action on Monoamine Transporters: A Comparative Guide
As drug development pivots toward neurotherapeutics that preserve physiological firing patterns, the distinction between monoamine releasing agents (MRAs) and monoaminergic activity enhancers (MAEs) has become a critical...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward neurotherapeutics that preserve physiological firing patterns, the distinction between monoamine releasing agents (MRAs) and monoaminergic activity enhancers (MAEs) has become a critical focal point. R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-BPAP, represents a paradigm shift in this domain.
Unlike classical psychostimulants that force continuous, impulse-independent neurotransmitter efflux, (-)-BPAP acts as a highly potent Catecholaminergic and Serotonergic Activity Enhancer (CAE/SAE)[1]. It amplifies the amount of neurotransmitter released only in response to an action potential[2]. This guide objectively compares (-)-BPAP’s pharmacological profile against alternative modulators and provides the self-validating experimental protocols required to verify its unique mechanism of action.
Mechanistic Divergence: Enhancers vs. Releasers
To understand (-)-BPAP's superiority in preserving synaptic integrity, we must dissect its causality at the molecular level. Classical MRAs, such as amphetamine, act as substrates for plasma membrane monoamine transporters (DAT, NET, SERT). Once inside the neuron, they collapse the vesicular pH gradient, forcing the vesicular monoamine transporter 2 (VMAT2) to operate in reverse. This floods the cytosol with monoamines, subsequently reversing the plasma membrane transporters to cause continuous, non-vesicular efflux[3].
(-)-BPAP operates through a fundamentally distinct, highly targeted intracellular cascade:
Cellular Entry: (-)-BPAP is transported into the presynaptic terminal via DAT, NET, or SERT[2].
Receptor Activation: Once intracellular, it acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[4].
Signal Transduction: TAAR1 activation triggers G-protein signaling, leading to the activation of Protein Kinase C (PKC)[4].
Vesicular Hyper-Filling: PKC phosphorylates the N-terminus of VMAT2, shifting the transporter into a high-capacity uptake mode. This hyper-fills the synaptic vesicles with cytosolic dopamine, norepinephrine, or serotonin[4].
Enhanced Exocytosis: When an action potential arrives, the hyper-filled vesicles fuse with the membrane, releasing a significantly larger quantum of neurotransmitters into the synaptic cleft[4].
(-)-BPAP Mechanism of Action via the TAAR1-PKC-VMAT2 Axis
Comparative Pharmacological Profile
The efficacy of (-)-BPAP is best contextualized against its predecessors: Selegiline (the prototypical MAE/MAOI), (-)-PPAP (a purely catecholaminergic enhancer), and Amphetamine (a classical MRA). (-)-BPAP is unique in its dual catecholaminergic and serotonergic enhancement, operating at unprecedented femtomolar to picomolar concentrations[1],[4].
Compound
Primary Classification
Target Transporters
Effective Enhancer Concentration
Release Mechanism
MAO Inhibition
(-)-BPAP
CAE / SAE
DAT, NET, SERT, VMAT2
10⁻¹⁴ to 10⁻¹² M
Vesicular Exocytosis
Weak / Insignificant
(-)-PPAP
CAE
DAT, NET, VMAT2
10⁻¹⁰ M
Vesicular Exocytosis
None
Selegiline
MAOI / CAE
DAT, NET, MAO-B
10⁻⁹ M
Vesicular Exocytosis
High (MAO-B selective)
Amphetamine
MRA
DAT, NET, VMAT2
10⁻⁷ M
Transporter Reversal
Weak
Data synthesis derived from comparative structural and in vivo monoamine release studies[1],[2],[5].
Experimental Validation Protocols
To establish trustworthiness and scientific integrity, any claim regarding (-)-BPAP’s mechanism must be empirically verifiable. The following protocols are designed as self-validating systems to isolate exocytotic enhancement from non-vesicular efflux, and to confirm the TAAR1-PKC-VMAT2 signaling axis.
Protocol 1: Differentiating Exocytotic vs. Non-Vesicular Release
Objective: Prove that (-)-BPAP only enhances impulse-propagation mediated release and does not induce resting efflux.
Rationale: Classical MRAs increase baseline (resting) neurotransmitter levels by reversing the transporter. MAEs like (-)-BPAP should only show an effect during electrical stimulation[4].
Tissue Preparation: Decapitate male Wistar rats and rapidly dissect the striatum. Prepare 300 µm thick striatal slices using a McIlwain tissue chopper.
Isotope Loading: Incubate the slices in oxygenated Krebs solution containing 5 µCi/mL of [³H]dopamine for 45 minutes at 37°C to allow DAT-mediated uptake into the terminals.
Superfusion Setup: Transfer slices to a micro-superfusion system. Superfuse with oxygenated Krebs solution at a rate of 0.5 mL/min. Collect 3-minute fractions.
Baseline Measurement (Resting Release): Collect the first 3 fractions to establish basal [³H]dopamine efflux.
Electrical Stimulation (Exocytosis): Apply bipolar electrical stimulation (2 Hz, 2 ms pulse width, 240 pulses) during fraction 4.
Compound Administration: Introduce (-)-BPAP (10⁻¹² M) into the superfusion buffer and repeat the electrical stimulation.
SNARE Complex Inhibition (Control): In a parallel assay, pretreat slices with N-Ethylmaleimide (NEM) to inhibit SNARE-mediated vesicular fusion.
Quantification: Measure radioactivity in all fractions using liquid scintillation counting.
Validation Check: (-)-BPAP will significantly increase [³H]dopamine release only during the electrical stimulation phase. In the NEM-treated control, the enhancer effect of (-)-BPAP will be completely abolished, proving the release is strictly vesicular[4].
Protocol 2: Validating the Intracellular TAAR1-PKC-VMAT2 Axis
Objective: Confirm that (-)-BPAP's enhancement relies on TAAR1 activation and subsequent PKC phosphorylation of VMAT2.
Rationale: If PKC is the downstream effector of TAAR1, inhibiting PKC should neutralize (-)-BPAP's enhancer effect[4].
Preparation: Follow steps 1-3 from Protocol 1.
Antagonist Pre-incubation: Divide the superfusion chambers into three groups:
Group A (Control): Standard Krebs solution.
Group B (TAAR1 Blockade): Krebs solution + EPPTB (1 µM, a selective TAAR1 antagonist).
Group C (PKC Inhibition): Krebs solution + Ro31-8220 (1 µM, a selective PKC inhibitor).
(-)-BPAP Administration: Introduce (-)-BPAP (10⁻¹² M) to all groups.
Stimulation & Measurement: Apply electrical stimulation (2 Hz, 240 pulses) and quantify [³H]dopamine release via liquid scintillation.
Validation Check: Both EPPTB and Ro31-8220 will independently suspend the stimulatory effect of (-)-BPAP, confirming that TAAR1 activation and PKC-mediated phosphorylation are critical, sequential steps in its mechanism of action[2],[4].
Experimental Workflow for [3H]Dopamine Release Assay
Conclusion
(-)-BPAP represents a highly refined pharmacological tool that separates the therapeutic benefits of monoamine enhancement from the neurotoxic and exhaustive effects of classical releasing agents. By utilizing the intracellular TAAR1-PKC-VMAT2 axis, (-)-BPAP ensures that neurotransmitter release remains strictly coupled to physiological neuronal firing[4],[6]. For researchers and drug development professionals, the protocols outlined above provide a robust, self-validating framework to measure and verify this unique mechanism of action in preclinical models.
A Comparative Guide to the In Vitro and In Vivo Efficacy of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, a novel monoaminergic activity enhancer. We will delve into its unique mechanism of a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, a novel monoaminergic activity enhancer. We will delve into its unique mechanism of action and compare its performance against established compounds in relevant preclinical models. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacological profile of this promising molecule.
Introduction to (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine ((-)-BPAP)
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly known as (-)-BPAP, is a potent and selective enhancer of catecholaminergic and serotonergic activity.[1][2][3] Developed as a tryptamine-derived analogue of selegiline, (-)-BPAP distinguishes itself by being a significantly more potent enhancer of neuronal activity without the monoamine oxidase-B (MAO-B) inhibitory properties associated with selegiline.[1][3][4] Its primary mechanism involves augmenting the impulse propagation-mediated release of key neurotransmitters: dopamine, norepinephrine, and serotonin.[2] Furthermore, at higher concentrations, it exhibits activity as a monoamine reuptake inhibitor, with a preference for dopamine and norepinephrine transporters over the serotonin transporter.[5] This dual action suggests a therapeutic potential in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[2][3]
Comparative In Vitro Efficacy
The in vitro profile of (-)-BPAP reveals its potent interaction with monoamine transporters. A key method for characterizing this is through radioligand uptake inhibition assays in human embryonic kidney (HEK) 293 cells expressing the specific human transporters for dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT).[5][6]
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of (-)-BPAP and comparator compounds on monoamine transporters.
Cell Culture: Maintain HEK 293 cells stably expressing hDAT, hNET, or hSERT in appropriate culture medium supplemented with a selection agent (e.g., G418).
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere and reach confluency.
Compound Preparation: Prepare serial dilutions of (-)-BPAP and comparator compounds (e.g., selegiline, imipramine) in a suitable assay buffer.
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
Radioligand Addition: Add a fixed concentration of the respective radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to each well.
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature to allow for transporter-mediated uptake.
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Note: Selegiline is primarily an MAO inhibitor and shows weak affinity for monoamine transporters. Imipramine is a well-characterized monoamine reuptake inhibitor included for comparison.
The data clearly demonstrates that (-)-BPAP is a potent inhibitor of dopamine and norepinephrine uptake, with significantly less activity at the serotonin transporter.[5] This profile is distinct from both the MAO inhibitor selegiline and the tricyclic antidepressant imipramine.
Comparative In Vivo Efficacy
The in vivo effects of (-)-BPAP have been investigated in several animal models, primarily focusing on its potential antidepressant and psychostimulant properties.
Antidepressant-like Activity: The Forced Swim Test
The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant drugs.[7][8][9] The test is based on the principle that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of immobility, suggesting an increase in escape-directed behavior.[9]
Animal Acclimation: Acclimate male mice to the housing facility for at least one week before the experiment.
Drug Administration: Administer (-)-BPAP, a comparator drug (e.g., imipramine), or vehicle to different groups of mice via the appropriate route (e.g., intraperitoneal, oral).
Pre-test Session (Day 1): Place each mouse individually into a glass cylinder filled with water (25 ± 1°C) for a 15-minute period.
Test Session (Day 2): 24 hours after the pre-test, administer the compounds again. After a set pre-treatment time (e.g., 30-60 minutes), place the mice back into the water-filled cylinders for a 6-minute test session.
Behavioral Scoring: Record the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
Data Analysis: Compare the mean duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for the in vivo forced swim test.
A study evaluating (-)-BPAP in the mouse FST found that acute administration significantly reduced immobility time, an effect also observed with the tricyclic antidepressant imipramine.[10] This suggests that (-)-BPAP possesses antidepressant-like properties in this predictive model.
Interestingly, chronic administration of (-)-BPAP did not significantly alter immobility time in this model, a finding that was also reported for imipramine in the same study.[10] However, in a separate social interaction test following forced swimming, chronic, but not acute, (-)-BPAP treatment ameliorated stress-induced social withdrawal, an effect not significantly observed with chronic imipramine.[10] This suggests that (-)-BPAP may have a more complex and potentially more beneficial profile in models of chronic stress and depression compared to traditional antidepressants.
Psychostimulant-like Activity: Locomotor Activity
Given its mechanism of enhancing dopamine and norepinephrine release and inhibiting their reuptake, (-)-BPAP would be expected to have psychostimulant effects.[11][12] Locomotor activity is a common measure used to assess the stimulant properties of a compound.[13][14]
Animal Habituation: Individually place mice or rats in open-field arenas equipped with infrared beams to automatically record movement. Allow the animals to habituate to the new environment for a period (e.g., 30-60 minutes) until their exploratory activity stabilizes.
Drug Administration: Administer (-)-BPAP, a comparator (e.g., amphetamine), or vehicle to different groups of animals.
Data Recording: Immediately after administration, place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 1-2 hours).
Data Analysis: Analyze the locomotor activity data in time bins to observe the onset and duration of the drug's effect. Compare the total locomotor activity between treatment groups.
Caption: Workflow for the in vivo locomotor activity assessment.
Studies have shown that (-)-BPAP enhances locomotor activity in rats, and this effect is believed to be mediated by its ability to induce dopamine release.[15] In a rodent study, (-)-BPAP was found to increase dopamine levels in several brain regions, including the striatum, substantia nigra, and olfactory tubercle.[2] This pro-dopaminergic action is consistent with the observed increase in motor activity. When compared to a classic psychostimulant like amphetamine, (-)-BPAP's mechanism is more nuanced, involving both release enhancement and reuptake inhibition, which may result in a different qualitative and quantitative locomotor response.
Synthesis and Future Directions
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine ((-)-BPAP) presents a unique pharmacological profile as a potent enhancer of catecholaminergic and serotonergic neurotransmission, coupled with monoamine reuptake inhibition. In vitro data confirms its potent activity at dopamine and norepinephrine transporters. In vivo studies demonstrate its potential as an antidepressant and its psychostimulant properties.
Compared to selegiline, (-)-BPAP is a more potent and selective enhancer substance without the MAO-B inhibitory effects.[1][3] In comparison to the tricyclic antidepressant imipramine, (-)-BPAP shows a comparable acute effect in the forced swim test but may have a superior profile in ameliorating chronic stress-induced behavioral deficits.[10]
Further research should focus on elucidating the long-term neurochemical and behavioral effects of chronic (-)-BPAP administration, its therapeutic potential in a wider range of animal models of neurological and psychiatric disorders, and a thorough investigation of its safety and tolerability. The dual mechanism of action of (-)-BPAP makes it a compelling candidate for further development.
References
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MDPI. (2024).
Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening.
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Frontiers. (2020).
PMC. Animal Models of Depression: Molecular Perspectives.
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ResearchGate. Structure–activity studies leading to (−)1-(Benzofuran-2-yl)-2-propylaminopentane, ((−)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of Catecholamines and Serotonin in the brain.
Wikipedia. Benzofuranylpropylaminopentane.
PubMed. (2019). Inhibitory Effect of (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine on Lung Adenocarcinoma.
PubMed. Experimental Models on Effects of Psychostimulants.
WikiMed Medical Encyclopedia. Benzofuranylpropylaminopentane.
PubMed. (2008). Effects of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride [(-)-BPAP] in animal models of mood disorders.
PubMed. (2003). Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane.
ScienceDirect. (2019).
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PMC. (2023).
ResearchGate. (−)1‐(Benzofuran‐2‐yl)‐2‐propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain.
PubMed. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks.
Comparative Safety Profiles of (-)-BPAP and Related Catecholaminergic Enhancers: A Technical Guide
Introduction: The Evolution of Monoaminergic Activity Enhancers The pharmacological landscape of monoaminergic modulators has historically been dominated by monoamine releasers (e.g., amphetamines) and reuptake inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Evolution of Monoaminergic Activity Enhancers
The pharmacological landscape of monoaminergic modulators has historically been dominated by monoamine releasers (e.g., amphetamines) and reuptake inhibitors. However, the discovery of Catecholaminergic Activity Enhancers (CAEs) introduced a critical paradigm shift. CAEs amplify the impulse propagation-mediated release of neurotransmitters without inducing basal, uncontrolled efflux, fundamentally altering the safety profile of neurostimulation[1].
Among these, (-)-1-(Benzofuran-2-yl)-2-propylaminopentane[(-)-BPAP] represents a pinnacle of structural optimization. Engineered to overcome the limitations of its predecessors—namely (-)-deprenyl (selegiline) and (-)-PPAP—(-)-BPAP offers an unprecedented safety and neuroprotective profile[1]. As an application scientist overseeing neuropharmacological assay development, I have structured this guide to objectively compare the mechanistic safety of (-)-BPAP against related compounds and provide the self-validating experimental protocols required to verify these claims.
Mechanistic Divergence: Enhancers vs. Releasers
To understand the superior safety profile of (-)-BPAP, we must examine its mechanism of action at the2[2].
Traditional stimulants like amphetamines act as releasers; they reverse the direction of monoamine transporters (DAT/SERT), causing massive, action-potential-independent neurotransmitter efflux. This non-vesicular release rapidly depletes synaptic vesicles and generates severe oxidative stress, leading to neurotoxicity[3].
Conversely, (-)-BPAP acts as an enhancer. It binds to TAAR1, triggering a Protein Kinase C (PKC)-mediated phosphorylation cascade that upregulates Vesicular Monoamine Transporter 2 (VMAT2) operation[2]. This strictly potentiates vesicular dopamine and serotonin release only when the neuron fires an action potential. The physiological rhythm of the brain is preserved, eliminating the excitotoxicity and abuse liability associated with releasers[2].
Caption: Divergent signaling of (-)-BPAP (enhancer) vs. amphetamines (releaser) via TAAR1.
Comparative Safety Profiles: (-)-BPAP vs. (-)-Deprenyl and (-)-PPAP
Structural and Metabolic Safety
(-)-Deprenyl, a phenylethylamine (PEA) derivative, is the prototype CAE and a clinical MAO-B inhibitor[4]. While neuroprotective, it is metabolized into l-amphetamine and l-methamphetamine, which introduce cardiovascular and stimulant off-target risks[4].
(-)-PPAP was developed by modifying the PEA structure to eliminate MAO-B inhibition and catecholamine-releasing properties, resulting in a safer, purely CAE compound[3]. However, its efficacy is largely restricted to catecholamines[3].
(-)-BPAP was engineered by replacing the phenyl ring of PPAP with a benzofuran ring, effectively transforming it into a tryptamine analog[1]. This structural leap not only expanded its enhancing activity to serotonergic neurons (making it a CAE/SAE) but completely bypassed amphetamine-like metabolic pathways, drastically improving its tolerability[1].
Neurotoxicity and Neuroprotection
(-)-BPAP exhibits profound neuroprotective properties that surpass its predecessors. In vitro studies demonstrate that (-)-BPAP protects cultured hippocampal neurons against β-amyloid(25-35) fragment toxicity at astonishingly low concentrations (
10−14
to
10−15
M)[5]. Furthermore, (-)-BPAP actively upregulates the synthesis and secretion of vital neurotrophic factors—including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF)—in astrocytes[6].
Off-Target Receptor and MAO Interactions
While (-)-deprenyl irreversibly inhibits MAO-B, (-)-BPAP is a remarkably weak MAO-A inhibitor (10,000 times less potent than clorgyline)[1]. Because its enhancer effect occurs at femtomolar to picomolar concentrations, the therapeutic window is vastly separated from any MAO inhibition, eliminating the risk of hypertensive crises ("cheese effect")[1].
Quantitative Safety & Efficacy Comparison
Compound
Chemical Class
Primary Mechanism
MAO Inhibition
Neurotoxic Liability
Active Metabolites
(-)-BPAP
Benzofuran (Tryptamine analog)
CAE/SAE (DA, NE, 5-HT)
Weak MAO-A (High doses only)
Highly Neuroprotective
None identified
(-)-PPAP
Phenylalkylamine
CAE (DA, NE)
None
Neutral
Unknown
(-)-Deprenyl
Propargylamine (PEA analog)
CAE (DA, NE)
Irreversible MAO-B
Neuroprotective
l-amphetamine, l-methamphetamine
Amphetamine
Phenethylamine
Monoamine Releaser
Weak MAOI
High (Oxidative stress)
p-hydroxyamphetamine
Standardized Experimental Methodologies
To rigorously validate the safety and mechanistic claims of (-)-BPAP, we employ the following standardized, self-validating workflows. The causality behind these designs ensures that specific therapeutic mechanisms are isolated from generalized toxicity.
Protocol A: In Vitro Neurotransmitter Release Assay (Striatal Slices)
Objective: To confirm the specific enhancer effect of (-)-BPAP and rule out neurotoxic non-vesicular releaser activity[2].
Causality & Design: We utilize [3H]dopamine in rat striatal slices because the striatum provides a dense, easily isolatable dopaminergic network. Tritium labeling offers the high sensitivity required to detect femtomolar enhancer effects. The critical distinction between an enhancer and a releaser is the dependency on electrical stimulation.
Tissue Preparation: Isolate rat striatum and cut into 300 μm slices using a vibratome.
Isotope Loading: Incubate slices in Krebs-bicarbonate buffer containing 5 μCi/ml[3H]dopamine for 45 minutes at 37°C.
Superfusion & Baseline Collection: Transfer slices to superfusion chambers. Perfuse with buffer for 60 minutes to establish a stable baseline.
Self-Validation Checkpoint: If the fractional release during this resting phase exceeds 10% of total tissue tritium, the slice is damaged or the compound is acting as a toxic releaser. The run must be discarded.
Compound Administration: Introduce (-)-BPAP (
10−12
M) into the perfusion buffer[2].
Electrical Stimulation: Apply rectangular pulses (3 Hz, 2 ms, 60 V) for 3 minutes to trigger action potentials.
Quantification: Collect superfusate fractions every 3 minutes. Measure tritium content via liquid scintillation counting.
Expected Outcome: (-)-BPAP will significantly increase [3H]dopamine release only during the electrical stimulation phase, with zero elevation during the resting baseline, proving its safety against uncontrolled efflux[2].
Objective: To quantify the neuroprotective efficacy of (-)-BPAP via neurotrophic factor synthesis[6].
Causality & Design: Astrocytes are the primary support cells in the CNS responsible for neurotrophin secretion. By measuring both mRNA and protein levels, we can confirm whether (-)-BPAP induces true de novo synthesis rather than just emptying existing intracellular stores.
Cell Culture: Prepare primary mouse astrocyte cultures and seed at
5×105
cells/well.
Treatment: Expose cells to 0.35 mM (-)-BPAP for 24 hours[6].
Parallel Control: In a parallel well, co-administer (-)-BPAP with Actinomycin D (a transcription inhibitor)[6].
Self-Validation Checkpoint: If neurotrophin levels still rise in the Actinomycin D well, the assay is flawed (indicating false-positive protein release rather than true gene upregulation).
Protein Quantification: Harvest the culture medium and quantify NGF, BDNF, and GDNF using Enzyme-Linked Immunosorbent Assay (ELISA).
mRNA Quantification: Lyse the cells, extract total RNA, and perform RT-PCR to measure neurotrophin mRNA expression.
Expected Outcome: (-)-BPAP treatment will yield up to a 120-fold increase in NGF secretion, which is completely abolished in the Actinomycin D control well, confirming safe, transcription-dependent neuroprotection[6].
Conclusion
(-)-BPAP represents a monumental refinement in the pharmacology of monoaminergic modulators. By transitioning from a phenylethylamine to a benzofuran-based tryptamine analog, researchers successfully isolated the potent catecholaminergic and serotonergic enhancing properties from the neurotoxic and metabolic liabilities of amphetamine derivatives. Its unparalleled potency, combined with robust neuroprotective mechanisms and a lack of basal neurotransmitter efflux, positions (-)-BPAP as a superior candidate for mitigating age-related neurological decline and major depressive disorders.
Validating the Therapeutic Potential of (-)-BPAP in Alzheimer's Disease Models: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for validating the therapeutic potential of (-)-BPAP in preclinical models of Alzheimer's disease (AD). It is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for validating the therapeutic potential of (-)-BPAP in preclinical models of Alzheimer's disease (AD). It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds against the current standard of care and emerging disease-modifying therapies. We will delve into the mechanistic rationale for considering (-)-BPAP, compare its proposed actions to existing treatments, and provide detailed protocols for key validation experiments.
The Shifting Landscape of Alzheimer's Disease Therapeutics
For decades, the therapeutic options for Alzheimer's disease were limited to symptomatic treatments that aimed to address neurotransmitter imbalances.[1][2] More recently, the field has seen the advent of disease-modifying therapies targeting the hallmark amyloid-beta (Aβ) pathology.[3][4] However, the quest for effective treatments is far from over, necessitating the exploration of novel mechanisms of action.
Current Therapeutic Strategies:
Cholinesterase Inhibitors (e.g., Donepezil): These drugs increase the levels of acetylcholine, a neurotransmitter involved in memory and learning, by inhibiting its breakdown.[5][6][7]
NMDA Receptor Antagonists (e.g., Memantine): These agents protect brain cells from damage caused by excess glutamate, another neurotransmitter.[8][9][10]
Anti-Amyloid Monoclonal Antibodies (e.g., Aducanumab, Lecanemab): These newer therapies are designed to clear Aβ plaques from the brain, thereby slowing the progression of the disease.[11][12][13][14]
While these treatments offer some benefits, they are not without limitations, including modest efficacy for some patients and potential side effects.[1] This underscores the critical need for continued research into alternative therapeutic avenues.
(-)-BPAP: A Novel Approach to Neurotransmitter Modulation
(-)-BPAP ((-)-1-(benzofuran-2-yl)-2-propylaminopentane) is a novel compound that has shown potential as a selective enhancer of impulse-propagation-mediated release of catecholamines (dopamine and norepinephrine) and serotonin.[15] This mechanism is distinct from traditional reuptake inhibitors or enzyme inhibitors.[15]
Proposed Mechanism of Action in the Context of AD:
The rationale for investigating (-)-BPAP in Alzheimer's disease stems from the well-documented dysregulation of multiple neurotransmitter systems in the AD brain, which contributes to cognitive decline and neuropsychiatric symptoms. By enhancing the efficiency of neuronal firing and subsequent neurotransmitter release, (-)-BPAP could potentially:
Improve synaptic function and plasticity: The targeted neurotransmitter systems are crucial for these processes.
Alleviate cognitive and behavioral symptoms: Deficits in these neurotransmitter systems are linked to memory loss, apathy, and depression in AD patients.
Offer a neuroprotective effect: Some studies suggest that maintaining healthy neurotransmitter levels can be protective against neurodegeneration.
Below is a diagram illustrating the proposed signaling pathway of (-)-BPAP in comparison to other AD therapeutics.
Caption: Workflow for the Morris Water Maze experiment.
Detailed Protocol:
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
[9][16]2. Acclimation: Handle mice for 2-3 days prior to testing to reduce stress.
Acquisition Phase:
Four trials per day for five consecutive days.
For each trial, gently place the mouse into the water at one of four randomized starting positions.
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
Allow the mouse to remain on the platform for 15-30 seconds.
Record the escape latency (time to find the platform) and path length for each trial.
[9][17]4. Probe Trial:
24 hours after the last training trial, remove the platform from the pool.
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
Record the time spent in the target quadrant (where the platform was previously located).
[17]5. Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between (-)-BPAP treated and vehicle-treated AD mice, and wild-type controls.
Quantification of Amyloid-Beta Pathology: Immunohistochemistry
Immunohistochemistry (IHC) is a crucial technique to visualize and quantify the Aβ plaque burden in the brain.
Detailed Protocol:
Tissue Preparation:
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.
[4]2. Immunostaining:
Wash sections in PBS.
Perform antigen retrieval by incubating sections in formic acid.
[4] * Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
Wash and incubate with a fluorescently labeled secondary antibody.
Counterstain with a nuclear stain like DAPI.
Imaging and Quantification:
Capture images of the hippocampus and cortex using a fluorescence or confocal microscope.
Use image analysis software (e.g., ImageJ or QuPath) to quantify the Aβ plaque load (percentage of area covered by plaques).
[18][19]
Assessment of Neuronal Viability: TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis or programmed cell death.
[20]
Detailed Protocol:
Tissue Preparation: Prepare brain sections as described for IHC.
Permeabilization: Treat sections with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) to allow entry of the labeling enzyme.
[21]3. TUNEL Reaction: Incubate sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.
[20]4. Imaging and Quantification:
Mount sections with a mounting medium containing DAPI.
Visualize TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Quantify the number of TUNEL-positive cells in specific brain regions and normalize to the total number of cells (DAPI-stained nuclei).
[22][23]
Evaluation of Synaptic Integrity: Western Blotting
Western blotting can be used to quantify the levels of key synaptic proteins, providing an indication of synaptic health.
Detailed Protocol:
Protein Extraction: Dissect the hippocampus and cortex from treated and control mice. Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
[24]2. Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
[24]3. SDS-PAGE and Transfer:
Denature protein samples by boiling in Laemmli buffer.
[25] * Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
[26]4. Immunoblotting:
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane with primary antibodies against synaptic markers such as synaptophysin (presynaptic) and PSD-95 (postsynaptic) overnight at 4°C.
[24] * Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Quantification:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
[27][28]
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical evaluation of (-)-BPAP in Alzheimer's disease models. By systematically assessing its impact on cognitive function, Aβ pathology, neuronal viability, and synaptic integrity, and comparing these outcomes to existing therapies, researchers can build a robust data package to support its further development.
Future studies should also explore the effects of (-)-BPAP on tau pathology, another key hallmark of AD, and investigate its potential synergistic effects when used in combination with other therapeutic agents. A thorough understanding of its mechanism of action and its efficacy in well-validated preclinical models will be crucial in determining the true therapeutic potential of (-)-BPAP for Alzheimer's disease.
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Essential Safety and Operational Guide for Handling (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (also known as (-)-BPAP). In the abs...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (also known as (-)-BPAP). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its structural parent, benzofuran, and general best practices for handling novel research chemicals and substituted amphetamine-like compounds.[1] It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or additional hazards.
The benzofuran moiety suggests potential for carcinogenicity and flammability, while the amine structure indicates possible corrosive properties and skin and respiratory irritation.[2][3] (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine is a potent monoaminergic activity enhancer, and systemic exposure could have pharmacological effects.[4][5][6] Therefore, stringent adherence to these safety protocols is critical to mitigate risk.
Hazard Assessment and Engineering Controls
A thorough risk assessment should be conducted before any handling of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine. All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7] The work area should be equipped with a readily accessible emergency eyewash station and safety shower.[1]
Key Hazard Considerations Based on Structural Analogs:
Hazard Class
Associated Risks
Source of Concern
Flammable Liquid
Vapor may form flammable mixtures with air.
Benzofuran is a Category 3 Flammable Liquid.[2][8]
Suspected Carcinogen
May cause cancer.
Benzofuran is classified as a Category 2 Carcinogen.[2][9]
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Hand Protection
Double gloving is required.[10][11] The inner glove should be a nitrile examination glove, and the outer glove should be a chemical-resistant glove such as butyl rubber or Viton™. If these are not available, heavy-duty nitrile gloves may be used as the outer layer. Gloves should have long cuffs and be worn over the sleeves of the lab coat.[10][11] Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised, or every 30-60 minutes during continuous handling.[10]
Body Protection
A flame-resistant laboratory coat with long sleeves and a solid front is required.[2][11] An additional disposable, low-permeability gown should be worn over the lab coat.[11] All protective clothing should be removed before leaving the laboratory.
Eye and Face Protection
Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A full-face shield must be worn over the safety goggles when there is a risk of splashes or spills.[12]
Respiratory Protection
For routine operations within a certified chemical fume hood, respiratory protection may not be required. However, if there is a potential for aerosol generation or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][7]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine.
Preparation: Before beginning work, ensure the chemical fume hood is clean, uncluttered, and all necessary equipment is inside.[1] Don all required PPE as outlined in Section 2.
Weighing and Aliquoting: Conduct all weighing and aliquoting of the compound within the fume hood. Use disposable weighing boats or papers to minimize contamination of balances.
Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing. Keep the container closed whenever possible.
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.[11] Wash hands thoroughly with soap and water after removing all PPE.[11]
Emergency Procedures
Situation
Response Protocol
Skin Contact
Immediately remove contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][13] Seek immediate medical attention.[14]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8][14]
Inhalation
Move the individual to fresh air.[2][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Ingestion
Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Small Spill
For small spills within the fume hood, use an inert absorbent material such as vermiculite or sand.[1] Do not use combustible materials like paper towels.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Large Spill
Evacuate the laboratory and alert others in the area. Contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste containing (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, including empty containers, contaminated PPE, and absorbed spill material, must be treated as hazardous waste.[13]
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine."
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Adhere to all local, state, and federal regulations.
Workflow Diagram
The following diagram outlines the standard workflow for the safe handling of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine.
Caption: Workflow for Safe Handling of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine.
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